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  • Product: 3-Bromo-5-hydroxybenzoyl chloride
  • CAS: 1261672-71-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-5-hydroxybenzoyl Chloride: A Bifunctional Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxybenzoyl chloride (CAS No. 1261672-71-2), a valuable bifunctional reagent for researchers in drug discovery, medicinal chemistry, and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxybenzoyl chloride (CAS No. 1261672-71-2), a valuable bifunctional reagent for researchers in drug discovery, medicinal chemistry, and materials science. Its structure, featuring a reactive acyl chloride and a nucleophilic hydroxyl group on a brominated aromatic scaffold, presents both unique synthetic opportunities and specific challenges. This document delves into its physicochemical properties, synthesis strategies, core reactivity, and critical safety protocols, offering field-proven insights to unlock its full potential.

Core Characteristics and Physicochemical Properties

3-Bromo-5-hydroxybenzoyl chloride is a substituted aromatic acyl chloride. The bromine atom serves as a useful synthetic handle for cross-coupling reactions and can influence the pharmacokinetic properties of a final compound. The hydroxyl and acyl chloride groups provide orthogonal points for covalent modification, making it an ideal scaffold or linker molecule in the design of complex chemical entities.

Table 1: Physicochemical Properties of 3-Bromo-5-hydroxybenzoyl Chloride and Its Precursor

Property 3-Bromo-5-hydroxybenzoyl chloride 3-Bromo-5-hydroxybenzoic acid (Precursor)
CAS Number 1261672-71-2[1] 140472-69-1[2][3][4]
Molecular Formula C₇H₄BrClO₂[1] C₇H₅BrO₃[2][3][5]
Molecular Weight 235.46 g/mol [1] 217.02 g/mol [2][3][5]
Appearance Not publicly available (predicted to be a solid) Cream to pale yellow powder[5]
Melting Point Not publicly available 237-241 °C[2][3]
Boiling Point Not publicly available Not applicable

| Purity | ≥ 98% (Commercially available)[1] | ≥ 97% (Commercially available)[3] |

Synthesis of 3-Bromo-5-hydroxybenzoyl Chloride: Protocols and Strategic Considerations

The most direct and common method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, ready for subsequent nucleophilic attack.

Direct Synthesis Protocol (Unprotected Phenol)

This protocol describes the theoretical direct conversion. However, its practical application is challenging due to the presence of the free phenolic hydroxyl group, as discussed in Section 2.2.

Objective: To synthesize 3-Bromo-5-hydroxybenzoyl chloride from 3-Bromo-5-hydroxybenzoic acid.

Materials:

  • 3-Bromo-5-hydroxybenzoic acid (CAS: 140472-69-1)

  • Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Anhydrous N,N-dimethylformamide (DMF), catalytic amount (optional)

  • Dry glassware, reflux condenser with drying tube, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: Assemble thoroughly oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). To a round-bottom flask, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an anhydrous solvent like toluene, or conduct the reaction neat. Add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[7]

  • Reaction Execution: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂).[8] Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can help remove the last traces of SOCl₂.

  • Product Isolation: The resulting crude 3-Bromo-5-hydroxybenzoyl chloride should be used immediately in the next synthetic step without purification due to its high reactivity and moisture sensitivity.

precursor 3-Bromo-5-hydroxybenzoic acid reagent + Thionyl Chloride (SOCl₂) (neat or in Toluene) precursor->reagent conditions Reflux, 2-4h reagent->conditions product 3-Bromo-5-hydroxybenzoyl chloride conditions->product

Caption: Direct synthesis of 3-Bromo-5-hydroxybenzoyl chloride.

Expertise & Causality: The Challenge of the Free Phenol

The direct synthesis protocol is complicated by the phenolic -OH group. Phenols are nucleophilic and can react with electrophilic reagents like thionyl chloride.[9] This leads to several potential side reactions:

  • Formation of Sulfite Esters: The hydroxyl group can react with SOCl₂ to form an aryl chlorosulfite, which can lead to undesired byproducts or polymerization.

  • Decomposition: Hydroxybenzoyl chlorides are known to be unstable, especially at the elevated temperatures often required for chlorination.[10]

For these reasons, a more robust and higher-yielding synthesis often necessitates the use of a protecting group for the phenolic hydroxyl.[1][6][11] This strategy involves temporarily masking the -OH group, performing the chlorination, and then removing the protecting group at a later stage.

Protected Synthesis Strategy Workflow

A common protection strategy for phenols is the formation of an ether (e.g., methyl or benzyl ether) or an ester (e.g., acetate).[1][6] An acetate protecting group is often advantageous as it can be readily installed and later removed under mild conditions.

cluster_main Protected Synthesis Workflow start 3-Bromo-5-hydroxybenzoic acid protect Step 1: Protection (e.g., Acetic Anhydride) start->protect protected_acid 3-Bromo-5-acetoxybenzoic acid protect->protected_acid chlorinate Step 2: Chlorination (Thionyl Chloride) protected_acid->chlorinate protected_acyl 3-Bromo-5-acetoxybenzoyl chloride chlorinate->protected_acyl acylate Step 3: Acylation (Reaction with Nucleophile, Nu-H) protected_acyl->acylate protected_product Protected Final Product acylate->protected_product deprotect Step 4: Deprotection (e.g., Mild Base) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for synthesis using a phenol protection strategy.

This multi-step, self-validating system ensures that the desired transformation occurs cleanly at the carboxylic acid without interference from the phenol, leading to a purer intermediate and a higher overall yield of the final target molecule.

Core Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromo-5-hydroxybenzoyl chloride stems from the high electrophilicity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution , a two-step addition-elimination mechanism, with a wide range of nucleophiles.[12][13]

cluster_mech Nucleophilic Acyl Substitution Mechanism start Acyl Chloride intermediate Tetrahedral Intermediate start->intermediate 1. Addition nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Substituted Product intermediate->product 2. Elimination leaving_group Chloride (Cl⁻) intermediate->leaving_group

Caption: General mechanism for nucleophilic acyl substitution.

Key Transformations
  • Reaction with Alcohols/Phenols (Esterification): In the presence of a non-nucleophilic base (like pyridine) to sequester the HCl byproduct, it reacts with alcohols or other phenols to form esters. This is a highly efficient method for creating ester linkages in complex molecules.[14]

  • Reaction with Amines (Amidation): It reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of the most common and robust bond-forming reactions in medicinal chemistry, used to link molecular fragments.

  • Hydrolysis: The compound reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 3-Bromo-5-hydroxybenzoic acid, releasing corrosive hydrogen chloride gas.[13] This highlights the critical need for anhydrous (dry) conditions during its synthesis and use.

Applications in Research and Drug Development

While specific examples citing 3-Bromo-5-hydroxybenzoyl chloride are not prevalent in public literature, its value as a building block can be inferred from the applications of its precursor and related structures.

  • Scaffold for Biologically Active Molecules: The parent compound, 3-Bromo-5-hydroxybenzoic acid, is recognized as a key intermediate for pharmaceuticals and agrochemicals, particularly for creating anti-inflammatory and antibacterial agents.[5] The acyl chloride is the activated form of this scaffold, enabling its direct incorporation into drug candidates.

  • Linker Chemistry: Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments via ester or amide bonds at the acyl chloride position and potentially ether or other linkages at the hydroxyl group.

  • Fragment-Based Drug Discovery (FBDD): This molecule represents a well-defined chemical fragment. The bromine atom provides a vector for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid exploration of chemical space around the core.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Bromo-5-hydroxybenzoyl chloride is not widely available. However, based on the known reactivity of acyl chlorides and the toxicology of its precursor, a comprehensive hazard assessment can be made.[15][16]

Table 2: Hazard Profile and Safety Recommendations

Hazard Category Expected Hazard Rationale and Handling Precautions
Acute Toxicity Toxic if swallowed. The precursor, 3-Bromo-5-hydroxybenzoic acid, is classified as Acute Toxicity 3 (Oral).[3] Avoid ingestion. In case of ingestion, do not induce vomiting and seek immediate medical attention.
Skin Corrosion/Irritation Causes severe skin burns and eye damage. Acyl chlorides are corrosive. They react with moisture on the skin to produce HCl.[15][16] Always handle in a certified fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.
Reactivity Reacts violently with water. The reaction with water, alcohols, and other protic solvents is exothermic and releases toxic HCl gas.[13] All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere.

| Respiratory Hazard | May cause respiratory irritation. | Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe irritation to the respiratory tract. All handling must occur in a well-ventilated fume hood. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Disposal: Do not dispose of by pouring down the drain. Unused material should be quenched carefully and slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. The neutralized solution can then be disposed of as chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-hydroxybenzoyl chloride is a highly reactive and versatile bifunctional building block with significant potential in advanced organic synthesis. While its direct synthesis is complicated by the presence of a phenolic hydroxyl group, this challenge can be overcome through a robust protection-deprotection strategy. Its ability to undergo clean and efficient nucleophilic acyl substitution reactions makes it an invaluable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures. A thorough understanding of its reactivity and stringent adherence to safety protocols are paramount to successfully leveraging this potent synthetic intermediate.

References

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved March 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved March 13, 2026, from [Link]

  • Clark, J. (n.d.). Acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved March 13, 2026, from [Link]

  • Reddit. (2023, April 11). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid? r/chemistry. Retrieved March 13, 2026, from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved March 13, 2026, from [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). 3-Bromo-5-hydroxybenzoic acid, 95%. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved March 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and the use thereof.
  • PubChemLite. (n.d.). 3-bromo-5-hydroxybenzoic acid (C7H5BrO3). Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). US20050137213A1 - Benzamide derivative.
  • Ghorai, M. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(13), 7344–7411. [Link]

Sources

Exploratory

Structural Dynamics and Handling Protocols for 3-Bromo-5-hydroxybenzoyl Chloride: A Technical Whitepaper

Executive Summary In advanced organic synthesis and materials science, 3-Bromo-5-hydroxybenzoyl chloride (CAS: 1261672-71-2) occupies a unique and highly challenging position[1]. It is rarely isolated as a stable, shelf-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and materials science, 3-Bromo-5-hydroxybenzoyl chloride (CAS: 1261672-71-2) occupies a unique and highly challenging position[1]. It is rarely isolated as a stable, shelf-ready reagent; rather, it is a transient, highly reactive intermediate generated in situ. As an "AB-type" bifunctional monomer, it possesses both a highly electrophilic acyl chloride group and a nucleophilic phenolic hydroxyl group within the same molecular framework. This whitepaper details the physicochemical properties, structural dynamics, and the strict experimental protocols required to successfully harness this intermediate before it succumbs to spontaneous self-polymerization.

Physicochemical Properties

Due to its inherent instability, empirical physical data for the isolated compound is scarce. The following table synthesizes the known identifiers and predicted physicochemical properties based on its structural profile and behavior in solution.

PropertyValue / Description
CAS Number 1261672-71-2[1]
Molecular Formula C7H4BrClO2[2]
Molecular Weight 235.46 g/mol [1]
Physical State Transient intermediate (typically observed as a reactive oil in solution)
Solubility Soluble in anhydrous aprotic solvents (DCM, THF, Toluene)
Reactivity Profile Highly prone to spontaneous intermolecular polycondensation[3]

Structural Dynamics & Reactivity Profile (Expertise & Experience)

The handling of 3-bromo-5-hydroxybenzoyl chloride requires a deep understanding of the causality behind its instability. The molecule is fundamentally predisposed to self-destruction through step-growth polymerization[4].

The AB-Monomer Dilemma

The phenolic hydroxyl group (-OH) acts as a nucleophile, while the acyl chloride (-COCl) acts as a potent electrophile. In the absence of a stronger, competing nucleophile (like an external amine), the hydroxyl group of one molecule will attack the acyl chloride of another. Because the functional groups are situated in a meta (1,3) relationship, intramolecular cyclization (which would form a highly strained lactone) is geometrically prohibited. Consequently, the reaction is exclusively driven toward intermolecular oligomerization, forming poly(3-bromo-5-hydroxybenzoate)[5].

Electronic Effects of the Bromine Substituent

The bromine atom at the 3-position is not merely a passive spectator. It exerts a strong electron-withdrawing inductive effect (-I) across the aromatic ring. This has two critical consequences:

  • Increased Electrophilicity: It withdraws electron density from the carbonyl carbon, making the acyl chloride even more susceptible to nucleophilic attack.

  • Increased Acidity: It lowers the pKa of the phenolic proton. If any trace base is present in the reaction mixture, the phenol is rapidly deprotonated to a phenoxide ion, which is a vastly superior nucleophile, accelerating the polymerization into a runaway reaction resulting in an intractable, tar-like substance[6].

Reaction Pathways Diagram

The following diagram illustrates the critical bifurcation in the reactivity of 3-bromo-5-hydroxybenzoyl chloride: the uncontrolled path to polymerization versus the controlled path to a stable benzamide.

Reactivity Monomer 3-Bromo-5-hydroxybenzoyl chloride (Reactive Intermediate) SelfCond Spontaneous Polycondensation (Uncontrolled) Monomer->SelfCond Heat / Base Amine In Situ Trapping (+ Amine / Base at 0 °C) Monomer->Amine Controlled Polymer Poly(3-bromo-5-hydroxybenzoate) (Insoluble Tar/Polyarylate) SelfCond->Polymer Benzamide 3-Bromo-5-hydroxybenzamide (Stable Target) Amine->Benzamide

Reaction pathways of 3-Bromo-5-hydroxybenzoyl chloride: polycondensation vs. amine trapping.

Experimental Protocols: A Self-Validating Workflow

To successfully utilize 3-bromo-5-hydroxybenzoyl chloride to synthesize functionalized benzamides, the intermediate must be generated under strictly controlled conditions and trapped immediately[7][8]. This protocol is designed as a self-validating system : if the thermal or kinetic controls fail, the user will immediately observe a cloudy suspension or gummy precipitate (polymer), signaling a protocol breach[6].

Step-by-Step Methodology: In Situ Generation and Amidation

Step 1: Low-Temperature Activation

  • Action: Suspend 1.0 equivalent of 3-bromo-5-hydroxybenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the flask to exactly 0 °C using an ice bath.

  • Causality: The 0 °C environment is non-negotiable. It provides the kinetic barrier necessary to suppress the activation energy required for intermolecular esterification.

Step 2: Chlorination via Oxalyl Chloride

  • Action: Dropwise add 1.2 equivalents of oxalyl chloride.

  • Causality: Oxalyl chloride is strictly preferred over thionyl chloride for this specific substrate[9][10]. Thionyl chloride often requires heating (reflux) to drive the reaction, which would instantly polymerize the unprotected hydroxybenzoyl chloride. Oxalyl chloride, catalyzed by DMF, operates efficiently at 0 °C. Furthermore, its byproducts (CO, CO₂, HCl) are gaseous and exit the system cleanly.

Step 3: Degassing and Concentration

  • Action: Once gas evolution ceases (typically 1–2 hours), remove the DCM and excess oxalyl chloride under high vacuum while maintaining the flask at or below room temperature.

  • Causality: Any residual oxalyl chloride will violently react with the amine in the next step to form unwanted oxamide byproducts. The resulting crude residue is the transient 3-bromo-5-hydroxybenzoyl chloride.

Step 4: Immediate Trapping

  • Action: Immediately re-dissolve the crude intermediate in fresh anhydrous DCM at 0 °C. Rapidly, but dropwise, add a solution containing 1.5 equivalents of the target amine (e.g., N-methylbenzylamine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: Amines are significantly stronger nucleophiles than phenols. By introducing the amine at low temperatures, the kinetic rate of amidation vastly outpaces the rate of phenolic esterification. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the target amine from crashing out as a hydrochloride salt.

Step 5: Validation and Work-Up

  • Action: Allow the reaction to warm to room temperature over 2 hours. A successful reaction will remain a clear or slightly yellow solution. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

References

  • Title: Solved Practice Problem 20.68 meta-Hydroxybenzoyl chloride | Chegg.com Source: chegg.com URL: [Link]

  • Title: Chiral Induction in Stereodynamic Catalysts by Non-Covalent Interactions Source: uni-muenchen.de URL: [Link]

  • Title: Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - Beilstein Journals Source: beilstein-journals.org URL: [Link]

Sources

Foundational

Predictive ¹H and ¹³C NMR Profiling for 3-Bromo-5-hydroxybenzoyl chloride: A Technical Guide

Executive Summary In modern drug development and synthetic chemistry, the precise structural characterization of highly reactive intermediates is paramount. 3-Bromo-5-hydroxybenzoyl chloride is a polyfunctional aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the precise structural characterization of highly reactive intermediates is paramount. 3-Bromo-5-hydroxybenzoyl chloride is a polyfunctional aromatic building block featuring three distinct substituents: an electron-withdrawing acyl chloride (-COCl), an electron-donating hydroxyl (-OH), and a heavy-atom halogen (-Br). As a Senior Application Scientist, I approach the NMR profiling of this compound not merely as an exercise in mathematical addition, but as an analysis of competing electronic environments.

Because acid chlorides are highly susceptible to hydrolysis, predicting their exact Nuclear Magnetic Resonance (NMR) shifts prior to synthesis provides a critical baseline. This whitepaper details the predictive theoretical framework, the calculated ¹H and ¹³C NMR shifts, and a self-validating experimental protocol designed to ensure data integrity.

Theoretical Framework: Predictive Methodologies

Historically, NMR prediction relied exclusively on empirical additivity rules (e.g., Pretsch or Silverstein models), which calculate chemical shifts by applying substituent-specific increments to a base benzene value. Today, modern NMR prediction relies on a synthesis of these empirical rules and advanced Graph Neural Networks (GNNs) to accurately forecast chemical shifts[1].

Platforms such as NMRium and nmrdb.org utilize machine learning models trained on vast spectral databases to predict spin systems, solvent effects, and coupling constants[2][3]. By combining these two methodologies, we can cross-verify the predicted shifts for 3-Bromo-5-hydroxybenzoyl chloride, ensuring that both inductive and resonance effects are accurately captured. For related analogs like 3-bromo-5-hydroxybenzoic acid, experimental validation has repeatedly confirmed the robust nature of these combined predictive algorithms[4][5].

Fig 1: Dual-pathway predictive workflow combining empirical additivity rules and ML algorithms.

Quantitative Data: Predicted Chemical Shifts

The aromatic ring of 3-Bromo-5-hydroxybenzoyl chloride contains three isolated protons (H-2, H-4, H-6) that are meta to one another. Consequently, they will appear as tightly coupled triplets or doublet-of-doublets with small meta-coupling constants ( J≈1.5−2.0 Hz). The causality behind their specific chemical shifts lies in the "push-pull" electronic effects of the substituents.

Table 1: Predicted ¹H NMR Shifts (400 MHz, CDCl₃)
ProtonPositionPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Rationale
H-2 C-27.93 t (or dd)~1.5 - 2.0Ortho to -COCl (+0.84) and -Br (+0.22). Experiences the strongest net deshielding effect.
H-6 C-67.50 t (or dd)~1.5 - 2.0Ortho to -COCl (+0.84) and -OH (-0.50). Moderate deshielding due to competing resonance.
H-4 C-47.21 t (or dd)~1.5 - 2.0Ortho to -OH (-0.50) and -Br (+0.22). The most shielded aromatic proton in the system.
-OH C-5~5.0 - 6.5 s (broad)N/AHighly variable; dependent on concentration, temperature, and intermolecular hydrogen bonding.
Table 2: Predicted ¹³C NMR Shifts (100 MHz, CDCl₃)
CarbonTypePredicted Shift (δ, ppm)Mechanistic Rationale
C-1 Quaternary136.7 Ipso to -COCl. Strongly deshielded by the adjacent carbonyl carbon.
C-2 CH126.9 Ortho to both -COCl and -Br.
C-3 Quaternary110.4 Ipso to -Br. Shielded significantly by the heavy-atom effect of bromine.
C-4 CH125.2 Para to -COCl, ortho to -Br and -OH.
C-5 Quaternary157.7 Ipso to -OH. Strongly deshielded by the direct electronegativity of oxygen.
C-6 CH117.1 Ortho to -OH and -COCl.
C=O Carbonyl~168.0 Characteristic resonance for an acid chloride carbonyl carbon.

Experimental Validation: Self-Validating Protocol

Predictive models are only as valuable as the experimental data used to validate them. Because 3-Bromo-5-hydroxybenzoyl chloride contains a highly reactive -COCl group, it will rapidly hydrolyze to 3-bromo-5-hydroxybenzoic acid in the presence of trace moisture.

To prevent false assignments, the experimental protocol must be a self-validating system . By continuously monitoring the water peak in CDCl₃ (1.56 ppm) and checking for the absence of a broad carboxylic acid proton (~11.0-12.0 ppm), the spectroscopist can dynamically verify the anhydrous integrity of the sample. If the acid peak appears, the -COCl group has hydrolyzed, and the acquisition is immediately invalidated.

Fig 2: Self-validating experimental protocol for anhydrous NMR acquisition and spectral QA/QC.

Step-by-Step Acquisition Methodology
  • Anhydrous Sample Preparation:

    • Action: Weigh 5–10 mg of 3-Bromo-5-hydroxybenzoyl chloride inside a dry nitrogen glovebox. Dissolve in 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

    • Causality: Eliminates ambient moisture to prevent the conversion of the acid chloride into a carboxylic acid, which would drastically alter the electronic environment and invalidate the predicted shifts.

  • Internal Referencing and Locking:

    • Action: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal of CDCl₃ and perform automated Z-shimming.

    • Causality: TMS provides a definitive 0.00 ppm reference point, establishing an absolute baseline for measuring the subtle Δδ differences between the meta-protons.

  • Optimized Data Acquisition:

    • Action: For ¹H NMR, execute a standard 30-degree pulse sequence with a 1-second relaxation delay (D1). For ¹³C NMR, increase D1 to 2–3 seconds and acquire at least 512 scans.

    • Causality: Quaternary carbons (C-1, C-3, C-5, C=O) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have exceptionally long T1​ relaxation times. A longer D1 ensures these critical carbons are fully relaxed and visible in the final spectrum.

  • Spectral Processing and QA/QC:

    • Action: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transform.

    • Causality: Enhances the signal-to-noise ratio (SNR) without sacrificing the resolution needed to observe the ~1.5 Hz meta-coupling constants. Verify the absence of a peak at 11.0+ ppm to confirm sample integrity.

References

  • Free Web-Based Proton NMR Prediction and Assignment with NMRDB - depth-first.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAIaIOhi7kaTqwg5783PcET6ImGRCcU-HoZ5B81ZDX9dKTAAAl93WHXOYNxDtmaXgrZ9hzbGCMskju-ErE0eAs0E3m0nPk06YBRN4WoJaZVQeTsdlF-QacG0qiP42XLON6zP1oAWvEGJRZtYpNUO3LXwK78VGnbbGCpg4GuhqSpUdodIPEtG_bpkJoPPnPYbRq0kRLp-_Rmy2yLPR2rIY-shf-t_m3]
  • Structure-Based Design of Potent and Ligand-Efficient Inhibitors of CTX-M Class A β-Lactamase - Journal of Medicinal Chemistry (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq48-K8AApBMKjp6_X4qQNV1CPzbQfukMwkla7oTrAoNU73fW-3hcbmnhXP03oWwzlH_W8WlRHRi8YHuwTKxX2UD6l1yd622oV3008SAsVcSm6T21MqrkNSkpDtfmObIQLC9hAfg==]
  • Simple Web-Based Interactive Visualizations to Illustrate and Explore Concepts in NMR Spectroscopy - Journal of Chemical Education (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF66Goi8TAshUzgQoBofC9xFd0PKyRgBg9DfG390j_zyn1fQwT0neIB9jcxA2bALSYW1AhPiQ07no3lOJDVAh23XLLmrzbqLHJje7VMI4Su2hzClGnZUDO4QH-QBJq65Kjy4MKBCUlljD56sUOO1I=]
  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcC8L2rj0qxVJcCnGjdNfhL-8_bKuUjY9iyxS3GRpn2zn9zUGE6ey8GDvCTXy7It3MIlR-5j-H7dMbfJ5hU2MMnY9hTUX0q557Y6Da2xUXSRZ43YeUPKzPypGviqwzTjUha1hA7KLM5uC9yVaz]
  • AI-enabled prediction of NMR spectroscopy - arXiv.[https://vertexaisearch.cloud.google.

Sources

Exploratory

Infrared Spectroscopic Profiling of 3-Bromo-5-hydroxybenzoyl Chloride: A Technical Guide to Vibrational Assignments and Anhydrous Acquisition Protocols

Executive Summary In pharmaceutical development and advanced organic synthesis, 3-bromo-5-hydroxybenzoyl chloride serves as a highly functionalized, electrophilic aromatic building block. Characterizing this molecule via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, 3-bromo-5-hydroxybenzoyl chloride serves as a highly functionalized, electrophilic aromatic building block. Characterizing this molecule via Fourier-Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of its structural components: an acyl chloride, a phenolic hydroxyl group, and an aryl bromide, all anchored to a 1,3,5-trisubstituted benzene ring. This whitepaper provides a rigorous mechanistic breakdown of its expected IR absorption peaks and outlines a self-validating experimental protocol to ensure spectral integrity against rapid hydrolysis.

Mechanistic Causality of Vibrational Modes

The IR spectrum of 3-bromo-5-hydroxybenzoyl chloride is not merely a list of peaks, but a physical manifestation of electronic interactions, atomic masses, and molecular symmetry.

The Acyl Chloride (C=O and C-Cl Stretches)

The carbonyl (C=O) stretch is the most diagnostic feature of this molecule. In standard aliphatic acyl chlorides, the powerful inductive electron-withdrawing effect of the highly electronegative chlorine atom strengthens the C=O double bond, pushing the absorption to a high frequency of 1790–1815 cm⁻¹ (1)[1]. However, in 3-bromo-5-hydroxybenzoyl chloride, the carbonyl carbon is directly conjugated with the aromatic ring. This conjugation allows the delocalization of π-electrons, which slightly weakens the C=O bond and shifts the absorption down to the 1750–1790 cm⁻¹ range (2)[2]. The corresponding C-Cl stretch typically appears in the fingerprint region between 850–550 cm⁻¹ [1].

The Phenolic Hydroxyl (-OH Stretch)

The O-H stretching frequency is highly sensitive to its local environment, specifically hydrogen bonding. A completely free, non-hydrogen-bonded phenolic -OH absorbs sharply near 3580 cm⁻¹ (3)[3]. However, in standard solid-state or neat liquid FTIR acquisitions, intermolecular hydrogen bonding weakens the O-H covalent bond. This results in a pronounced red shift and a broad absorption band spanning 3200–3500 cm⁻¹ [3].

The 1,3,5-Trisubstituted Aromatic Core

The aromatic ring exhibits characteristic skeletal C=C stretching vibrations near 1600 cm⁻¹ and 1500 cm⁻¹ (4)[4]. More critically, the substitution pattern dictates the out-of-plane (OOP) C-H bending modes. A 1,3,5-trisubstituted benzene ring yields highly diagnostic OOP peaks between 900–735 cm⁻¹ , typically presenting as two distinct bands around 830–900 cm⁻¹ and 680–720 cm⁻¹ [4].

The Aryl Bromide (C-Br Stretch)

Due to the large atomic mass of the bromine atom, the C-Br stretching vibration is subject to the heavy atom effect. This drastically lowers the frequency of the vibration, pushing the absorption deep into the far fingerprint region, typically between 500–600 cm⁻¹ .

G Core 3-Bromo-5-hydroxybenzoyl chloride OH Phenolic -OH (3200-3500 cm⁻¹) Core->OH COCl Acyl Chloride -COCl (1750-1790 cm⁻¹) Core->COCl Arom 1,3,5-Trisubstituted Ring (1580, 850, 680 cm⁻¹) Core->Arom Br Aryl -Br (1050, 550 cm⁻¹) Core->Br

Fig 1: Primary functional group vibrational modes and expected IR regions.

Quantitative Data: Expected IR Absorption Peaks

The following table synthesizes the expected quantitative spectral data for 3-bromo-5-hydroxybenzoyl chloride, prioritizing the causality behind each peak's presentation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality & Mechanistic Note
Phenolic -OH O-H Stretch3200 – 3500Strong, BroadBroadening is driven by intermolecular hydrogen bonding.
Acyl Chloride C=O Stretch1750 – 1790Very Strong, SharpInductive effect of -Cl raises frequency; aromatic conjugation lowers it.
Aromatic Ring C=C Stretch~1580, ~1450Medium to StrongSkeletal ring vibrations typical of substituted benzenes.
Phenolic C-O C-O Stretch1200 – 1250StrongHigher frequency than aliphatic alcohols due to partial double-bond character from resonance.
1,3,5-Trisubstituted Ring C-H Out-of-Plane Bend830 – 900 & 680 – 720Strong, SharpDiagnostic fingerprint for meta-substituted and 1,3,5-trisubstituted aromatic systems.
Acyl Chloride C-Cl Stretch700 – 750StrongOften overlaps with aromatic C-H bending modes.
Aryl Bromide C-Br Stretch500 – 600StrongHeavy atom effect results in low-frequency absorption in the far fingerprint region.

Experimental Methodology: Self-Validating Anhydrous FTIR Protocol

The Causality of Degradation: Acyl chlorides are extremely electrophilic and rapidly hydrolyze in the presence of ambient atmospheric moisture to form carboxylic acids and HCl. If 3-bromo-5-hydroxybenzoyl chloride is compromised, the IR spectrum will shift: the acyl C=O will drop to ~1710 cm⁻¹ (carboxylic acid C=O), and a massive, broad carboxylic acid O-H stretch will appear across 2500–3300 cm⁻¹ (5)[5]. Therefore, the acquisition protocol must be executed under anhydrous conditions and include a systemic self-validation step.

Step-by-Step Protocol
  • Preparation of the Inert Environment : Purge the Attenuated Total Reflectance (ATR) FTIR sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂.

  • Background Spectrum Acquisition : Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) using a clean, dry ATR crystal (e.g., Diamond or ZnSe).

  • Sample Transfer (Glovebox) : Inside an argon or nitrogen-filled glovebox, transfer a small aliquot (1–2 mg) of 3-bromo-5-hydroxybenzoyl chloride to a sealed, anhydrous vial.

  • Sample Application : Rapidly transfer the sample to the ATR crystal and apply consistent pressure using the ATR anvil.

  • Spectral Acquisition : Acquire the sample spectrum immediately (32 scans, 4 cm⁻¹ resolution).

  • Systemic Self-Validation (Hydrolysis Check) :

    • Pass Criteria : A sharp, dominant peak at 1750–1790 cm⁻¹ (acyl C=O) and the absence of broad absorption between 2500–3000 cm⁻¹.

    • Fail Criteria : The appearance of a broad, sweeping band at 2500–3300 cm⁻¹ and a secondary carbonyl peak near 1700–1710 cm⁻¹ indicates hydrolysis to 3-bromo-5-hydroxybenzoic acid. If observed, the data is invalid; discard the sample and repeat from Step 3.

Workflow N1 Anhydrous Sample Prep (Glovebox Environment) N2 ATR-FTIR Acquisition (Inert Gas Purge) N1->N2 N3 Spectral Quality Control (Hydrolysis Check) N2->N3 N4 Valid Spectrum Acyl C=O (~1770 cm⁻¹) N3->N4 No broad OH (2500-3300) N5 Degraded Sample Acid C=O (~1700 cm⁻¹) N3->N5 Broad OH detected

Fig 2: Self-validating FTIR workflow for moisture-sensitive acyl chlorides.

References

  • Royal Society of Chemistry. "3. Infrared spectroscopy". rsc.org. 2

  • BenchChem. "An In-depth Technical Guide to the Infrared Spectrum of Valeryl Chloride". benchchem.com. 1

  • Doc Brown's Advanced Organic Chemistry. "C9H12 infrared spectrum of 1,3,5-trimethylbenzene". docbrown.info. 4

  • The Journal of Physical Chemistry. "OH Stretching Vibrations of Phenol−(H2O)1 and Phenol−(H2O)3 in the S1 State". acs.org. 3

  • Crunch Chemistry. "Interpreting an infrared spectrum". crunchchemistry.co.uk.5

Sources

Foundational

mass spectrometry fragmentation pattern of 3-Bromo-5-hydroxybenzoyl chloride

Mass Spectrometry Fragmentation Dynamics of 3-Bromo-5-hydroxybenzoyl Chloride: A Mechanistic and Methodological Guide Executive Summary 3-Bromo-5-hydroxybenzoyl chloride (C₇H₄BrClO₂) is a highly reactive bifunctional aro...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Dynamics of 3-Bromo-5-hydroxybenzoyl Chloride: A Mechanistic and Methodological Guide

Executive Summary

3-Bromo-5-hydroxybenzoyl chloride (C₇H₄BrClO₂) is a highly reactive bifunctional aromatic compound. While benzoyl chlorides are frequently utilized as derivatization agents to enhance the ionization efficiency of polar metabolites in targeted LC-MS/MS metabolomics[1], the intrinsic mass spectrometric characterization of the pure acyl chloride presents unique analytical challenges. Due to its susceptibility to hydrolysis and thermal degradation, analyzing its native fragmentation pattern requires stringent control of the ionization environment.

This technical guide deconstructs the Electron Ionization (EI) mass spectrometry fragmentation pathways of 3-Bromo-5-hydroxybenzoyl chloride. By combining structural causality with self-validating experimental protocols, this document provides researchers with a definitive framework for identifying and quantifying this molecular species.

Isotopic Signatures: The Diagnostic Anchor

Before evaluating fragmentation, a mass spectrometrist must establish the isotopic envelope of the intact molecular ion ([M]⁺•). 3-Bromo-5-hydroxybenzoyl chloride contains two poly-isotopic halogens: Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl : ³⁷Cl ≈ 3:1).

The convolution of these natural abundances generates a highly specific, tri-modal isotopic cluster for the intact molecular ion:

  • m/z 234 (M): Contains ⁷⁹Br and ³⁵Cl (~38.4% relative probability)

  • m/z 236 (M+2): Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl (~49.5% relative probability)

  • m/z 238 (M+4): Contains ⁸¹Br and ³⁷Cl (~11.9% relative probability)

Causality & Trustworthiness: The resulting ~3:4:1 intensity ratio across m/z 234, 236, and 238 serves as the primary self-validating metric for intact vaporization. Any deviation from this ratio indicates either co-elution of an impurity or an in-source reaction (such as hydrolysis).

Mechanistic Pathways of Fragmentation

Under 70 eV hard ionization, the molecule undergoes a predictable sequence of unimolecular dissociations driven by thermodynamic stability and resonance[2].

Pathway A: α-Cleavage and Acylium Ion Formation

The initial and most dominant fragmentation event is the homolytic cleavage of the C–Cl bond. The carbon-chlorine bond in acyl chlorides has a relatively low heterolytic bond dissociation energy[3], making it the most labile site upon electron impact.

  • Mechanism: Loss of a chlorine radical (Cl•, 35/37 Da).

  • Product: The 3-bromo-5-hydroxybenzoyl cation (Acylium ion) at m/z 199 and 201 .

  • Causality: The resulting acylium ion (Ar–C≡O⁺) is exceptionally stable due to resonance delocalization of the positive charge into the aromatic ring. Because the chlorine atom is lost, the isotopic cluster collapses from a 3:4:1 triplet into a strict 1:1 doublet (dictated solely by the remaining ⁷⁹Br and ⁸¹Br isotopes). This m/z 199/201 doublet typically forms the base peak (100% abundance) of the spectrum.

Pathway B: Decarbonylation

The acylium ion subsequently undergoes a secondary fragmentation characterized by the extrusion of neutral carbon monoxide (CO).

  • Mechanism: Loss of CO (28 Da) from m/z 199/201.

  • Product: The 3-bromo-5-hydroxyphenyl cation at m/z 171 and 173 .

  • Causality: Decarbonylation is a hallmark of benzoyl derivatives[2]. The transition from an sp-hybridized acylium carbon to an sp²-hybridized phenyl cation requires significant internal energy but is entropically driven by the release of stable CO gas.

Pathway C: Dehalogenation

The tertiary phase of fragmentation mirrors the behavior of bromophenols[4]. The phenyl cation at m/z 171/173 ejects a bromine radical.

  • Mechanism: Loss of Br• (79/81 Da).

  • Product: The phenol cation at m/z 92 .

  • Causality: The loss of the heavy halogen radical leaves behind a highly unsaturated C₆H₄O⁺• species. At this stage, all isotopic complexity is stripped away, leaving a single, monoisotopic peak.

Fragmentation M Molecular Ion [M]⁺• m/z 234, 236, 238 (C7H4BrClO2) A Acylium Ion [M-Cl]⁺ m/z 199, 201 (C7H4BrO2) M->A - Cl• (-35/37 Da) B Phenyl Cation [M-Cl-CO]⁺ m/z 171, 173 (C6H4BrO) A->B - CO (-28 Da) C Phenol Cation[M-Cl-CO-Br]⁺ m/z 92 (C6H4O) B->C - Br• (-79/81 Da)

Logical fragmentation pathway of 3-Bromo-5-hydroxybenzoyl chloride under EI-MS.

Quantitative Spectral Mapping

The table below summarizes the diagnostic ions required to positively identify 3-Bromo-5-hydroxybenzoyl chloride.

Fragment Ionm/z (Major Isotopes)Relative AbundanceStructural AssignmentMechanistic Origin
Molecular Ion [M]⁺• 234, 236, 238Low-Medium (15-30%)C₇H₄BrClO₂⁺•Intact radical cation
Acylium Ion 199, 201Base Peak (100%)C₇H₄BrO₂⁺α-cleavage (Loss of Cl•)
Phenyl Cation 171, 173High (40-60%)C₆H₄BrO⁺Decarbonylation (Loss of CO)
Phenol Cation 92Medium (20-40%)C₆H₄O⁺•Dehalogenation (Loss of Br•)

Self-Validating Experimental Protocol: DIP-EI-MS

Because acyl chlorides are highly reactive, standard Gas Chromatography-Mass Spectrometry (GC-MS) often leads to on-column degradation or reaction with trace moisture. To obtain an authentic fragmentation pattern, a Direct Insertion Probe (DIP) coupled with Electron Ionization (EI) is strictly recommended.

Phase 1: Anhydrous Sample Preparation

  • Action: Reconstitute 1 mg of the analyte in 1 mL of anhydrous, LC-MS grade acetonitrile inside a nitrogen-purged environment.

  • Causality: Acyl chlorides are highly susceptible to nucleophilic attack by atmospheric H₂O. Exposure converts the analyte to 3-bromo-5-hydroxybenzoic acid, which artificially shifts the molecular ion from m/z 234 to m/z 216.

Phase 2: Direct Insertion Probe (DIP) Loading

  • Action: Deposit 1–2 μL of the solution into a deactivated glass crucible. Evaporate the solvent under a gentle stream of ultra-pure nitrogen before inserting the probe into the MS vacuum lock.

  • Causality: Bypassing the GC column prevents thermal degradation and unwanted derivatization of the reactive acyl chloride moiety.

Phase 3: Hard Ionization (70 eV)

  • Action: Apply a standard 70 eV electron beam in the EI source, maintaining the source block temperature at 200°C.

  • Causality: 70 eV provides the exact internal energy required to reliably overcome the ionization potential of the halogenated aromatic ring, ensuring the resulting spectra can be cross-referenced against standardized fragmentation libraries.

Phase 4: Self-Validation & Data Acquisition

  • Action: Scan from m/z 50 to 300. Validate the spectrum by confirming the absence of a dominant m/z 216 peak.

  • Causality: The absence of m/z 216 proves the anhydrous integrity of the workflow. The presence of the 3:4:1 ratio at m/z 234/236/238 validates that the intact molecule reached the detector prior to fragmentation.

Workflow S1 Anhydrous Sample Prep S2 Direct Insertion Probe (DIP) S1->S2 S3 70 eV Electron Ionization S2->S3 S4 High-Res Mass Analyzer S3->S4 S5 Isotope Pattern Deconvolution S4->S5

Self-validating experimental workflow for EI-MS analysis of reactive acyl chlorides.

References

  • In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media MDPI[Link]

  • Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) PubMed (NIH)[Link]

Sources

Exploratory

Advanced Guide to the Safe Handling and Hazard Mitigation of 3-Bromo-5-hydroxybenzoyl Chloride

An In-depth Technical Guide for Researchers Abstract 3-Bromo-5-hydroxybenzoyl chloride is a reactive bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

3-Bromo-5-hydroxybenzoyl chloride is a reactive bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is predicated on its two reactive centers: the highly electrophilic acyl chloride and the nucleophilic phenolic hydroxyl group. However, these same properties, particularly the presence of the acyl chloride moiety, introduce substantial handling risks. This guide provides an in-depth analysis of the potential hazards associated with 3-Bromo-5-hydroxybenzoyl chloride, grounded in the principles of chemical reactivity and supported by data from analogous compounds. It outlines field-proven protocols for safe handling, storage, emergency response, and waste disposal, designed for researchers and drug development professionals.

Introduction: A Profile of a Reactive Intermediate

3-Bromo-5-hydroxybenzoyl chloride belongs to the class of acyl halides, which are derivatives of carboxylic acids. The replacement of the carboxylic hydroxyl group with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This reactivity is central to its role in forming ester and amide bonds, which are fundamental linkages in countless pharmaceutical compounds and functional polymers.

However, this heightened reactivity is also the primary source of its hazards. The compound is expected to be highly sensitive to moisture and nucleophiles, leading to vigorous reactions that can release corrosive and toxic byproducts. The presence of the brominated phenolic ring further contributes to its profile as a skin and respiratory irritant. Understanding the causality behind these hazards is the first principle of ensuring laboratory safety.

Comprehensive Hazard Analysis

The hazards of 3-Bromo-5-hydroxybenzoyl chloride are best understood by dissecting the contributions of its functional groups. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its hazard profile can be reliably inferred from extensive data on acyl halides and halogenated phenols.

Primary Hazards:

  • Corrosivity: Acyl chlorides are severely corrosive. Upon contact with living tissue, the compound will rapidly hydrolyze with ambient moisture to form hydrochloric acid (HCl) and the parent 3-Bromo-5-hydroxybenzoic acid, causing severe chemical burns to the skin, eyes, and mucous membranes.[1][2]

  • Lachrymator: Like many reactive acylating agents, it is expected to be a potent lachrymator, causing immediate and severe irritation and tearing upon eye exposure.

  • Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[3] Higher exposures could lead to a build-up of fluid in the lungs (pulmonary edema), a life-threatening medical emergency with a delayed onset of symptoms.[4]

  • Reactivity with Water: The compound reacts violently with water, alcohols, and other protic solvents. This exothermic reaction liberates corrosive hydrogen chloride gas, which can rapidly build pressure in a closed container.[2][4]

  • Thermal Instability: While specific data is unavailable, related hydroxybenzoyl chlorides are known to be unstable at elevated temperatures, potentially leading to decomposition and the release of hazardous gases like carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]

Data Summary: Physicochemical and Hazard Properties
PropertyValue / ClassificationSource / Rationale
Chemical Formula C₇H₄BrClO₂PubChem
Molecular Weight 235.46 g/mol PubChem
GHS Hazard Class Skin Corrosion/Irritation (Category 1B/1C)Inferred from acyl chloride class[1][2]
Serious Eye Damage (Category 1)Inferred from acyl chloride class[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Inferred from related compounds[3]
Acute Toxicity, Oral (Category 4)Inferred from related compounds[7]
Incompatible Materials Water, alcohols, bases, strong oxidizing agents, primary/secondary amines, acidsGeneral reactivity of acyl chlorides[8]
Hazardous Decomposition Products Hydrogen chloride (HCl), Hydrogen bromide (HBr), Carbon oxides (CO, CO₂)Inferred from structure[5][8]

Field-Proven Handling and Storage Protocols

The cornerstone of safely working with 3-Bromo-5-hydroxybenzoyl chloride is the rigorous exclusion of moisture and the implementation of a multi-layered personal protective equipment (PPE) strategy.

Engineering Controls: The Primary Barrier

All manipulations involving this compound, including weighing, transferring, and setting up reactions, must be performed within a certified and properly functioning chemical fume hood.[7] The fume hood serves two purposes: it protects the user from inhaling hazardous dust or vapors and helps to maintain a controlled, dry atmosphere for the moisture-sensitive chemical.

Personal Protective Equipment (PPE): The Last Line of Defense

A standard laboratory coat, while necessary, is insufficient. The following PPE is mandatory:

  • Eye and Face Protection: Safety glasses are inadequate. A full-face shield worn over chemical splash goggles provides the necessary protection against splashes and fumes.[7]

  • Hand Protection: Use nitrile gloves as a primary layer, but be aware that they provide only splash protection. For extended handling, consider wearing heavier-duty butyl rubber or Viton gloves, or double-gloving with nitrile. Always inspect gloves for pinholes or degradation before use and dispose of them immediately after handling the compound.[7]

  • Body Protection: A chemically resistant apron should be worn over a flame-retardant lab coat.[9] Ensure all skin is covered.

Workflow: Safe Handling of 3-Bromo-5-hydroxybenzoyl Chloride

Caption: A step-by-step workflow for the safe handling of 3-Bromo-5-hydroxybenzoyl chloride.

Storage Requirements

The stability of 3-Bromo-5-hydroxybenzoyl chloride is contingent on its storage conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Container: Use a tightly sealed container made of glass or other non-reactive material. Containers must be clearly labeled with the chemical name and all relevant GHS hazard pictograms.[5][9]

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[5] It must be segregated from incompatible materials, especially water, bases, and oxidizing agents. Store locked up.[9][10]

Emergency Response Protocols: A Self-Validating System

Rapid and correct response to an exposure or spill is critical. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment before beginning work.

Exposure Response

The immediate priority is to decontaminate the affected individual. Seconds count.

Exposure RouteAction Protocol
Skin Contact Immediately move to the nearest safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing and jewelry.[11] Do not use solvents to wash the skin. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[12] Remove contact lenses while rinsing, but do not delay the flush. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[7][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[2][8] Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.[4]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Management

Do not attempt to clean up a large spill or any spill if you are not trained and equipped to do so.

Spill_Response_Logic Spill Spill Occurs Evacuate Alert others & Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (<100g, Contained) Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large PPE Don Appropriate PPE (Respirator, Chem-Resistant Gloves, etc.) SmallSpill->PPE CallHelp Call Emergency Services (911) & EH&S LargeSpill->CallHelp Contain Cover with Dry, Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident to Supervisor Decon->Report

Caption: Decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small, Contained Spills Only):

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[5]

  • Protect: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and a face shield.[8]

  • Contain: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or cat litter.[12] Do NOT use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a suitable container for hazardous waste. Avoid creating dust.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container for disposal through your institution's environmental health and safety (EH&S) office.[1]

Conclusion

3-Bromo-5-hydroxybenzoyl chloride is a valuable synthetic tool whose utility is matched by its significant hazards. Its corrosive and water-reactive nature demands a proactive and informed approach to safety. By understanding the chemical principles behind its reactivity and adhering to the stringent engineering, personal protection, and emergency protocols outlined in this guide, researchers can effectively mitigate the risks and handle this compound with the necessary level of control and safety. A culture of safety, built on expertise and validated by procedure, is non-negotiable when working with such reactive intermediates.

References

  • Chem Service. (2015). SAFETY DATA SHEET - Agribrom.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzene-1-carbonyl chloride.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
  • CymitQuimica. (2026). SAFETY DATA SHEET - Benzoyl chloride, 2-bromo-5-(4-bromo-2-nitrophenoxy)-.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Benzoyl chloride, 3-bromo-.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Imperial College London. (n.d.). Emergency procedures.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Capot Chemical. (2018). MSDS of 3-Bromo-5-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde 97.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride.
  • Thomas Scientific. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97%.

Sources

Foundational

An In-depth Technical Guide to the Key Reactive Functional Groups of 3-Bromo-5-hydroxybenzoyl chloride

Abstract 3-Bromo-5-hydroxybenzoyl chloride is a multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Possessing three distinct reactive sites—a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-5-hydroxybenzoyl chloride is a multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Possessing three distinct reactive sites—a highly electrophilic acyl chloride, an acidic phenolic hydroxyl group, and a substituted aromatic ring—this molecule offers a versatile platform for the synthesis of complex molecular architectures. However, its utility is intrinsically linked to the strategic and selective manipulation of these functional groups. This technical guide provides an in-depth exploration of the reactivity of each functional center, focusing on the principles of chemoselectivity that govern their transformations. We will dissect the electronic and steric influences that define the molecule's chemical behavior, present field-proven experimental protocols, and offer expert insights into harnessing its synthetic potential for applications such as drug discovery and the development of novel polymers.

Introduction: A Molecule of Strategic Importance

In the landscape of drug discovery and advanced materials, the efficiency of a synthetic route is paramount. Building blocks that offer multiple points for diversification are invaluable. 3-Bromo-5-hydroxybenzoyl chloride emerges as such a scaffold. Its precursor, 3-Bromo-5-hydroxybenzoic acid, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antibacterial agents.[1] The conversion to the acyl chloride dramatically increases the reactivity of the carboxyl group, setting the stage for a host of transformations.

The core challenge and opportunity presented by this molecule lie in its trifunctional nature. A researcher's ability to selectively target one group while preserving the others is the key to unlocking its full potential. This guide is structured to provide the foundational knowledge and practical methodologies required to achieve this chemical precision.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-hydroxybenzoyl chloride and its parent carboxylic acid are presented below for reference.

Property3-Bromo-5-hydroxybenzoyl chloride3-Bromo-5-hydroxybenzoic acid
CAS Number 1261672-71-2[2]140472-69-1[3]
Molecular Formula C₇H₄BrClO₂[2]C₇H₅BrO₃
Molecular Weight 235.46 g/mol [2]217.02 g/mol
Appearance (Typically) Off-white to yellow solidSolid
Melting Point Not consistently reported237-241 °C
SMILES O=C(Cl)C1=CC(O)=CC(Br)=C1[2]Oc1cc(Br)cc(c1)C(O)=O
Structural Overview & Reactivity Hotspots

The inherent reactivity of 3-Bromo-5-hydroxybenzoyl chloride is best understood by examining its structure. The molecule features three key functional groups, each with a distinct chemical personality.

Caption: Key reactive sites on 3-Bromo-5-hydroxybenzoyl chloride.

The Acyl Chloride: A Hub of High Reactivity

The acyl chloride is arguably the most reactive functional group on the molecule.[4][5] Its reactivity stems from the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[6] This makes it an excellent electrophile, highly susceptible to attack by a wide range of nucleophiles.

Mechanism: Nucleophilic Acyl Substitution

Reactions at the acyl chloride center proceed via a well-established two-stage mechanism known as nucleophilic addition-elimination.[6]

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

G cluster_0 Nucleophilic Acyl Substitution Workflow A Acyl Chloride (R-COCl) + Nucleophile (Nu-H) B Tetrahedral Intermediate A->B 1. Addition C Substituted Product (R-CONu) + HCl B->C 2. Elimination of Cl⁻

Caption: General workflow for nucleophilic acyl substitution.

Key Transformations & Experimental Protocols

The high reactivity of acyl chlorides makes them versatile precursors for other carboxylic acid derivatives.[4][7]

  • Esterification: Reaction with alcohols yields esters. This reaction is typically rapid and often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Amidation: Reaction with primary or secondary amines yields amides. Two equivalents of the amine are often used—one as the nucleophile and one to neutralize the HCl.

  • Hydrolysis: Acyl chlorides react vigorously, often violently, with water to form the parent carboxylic acid.[6][8] This reaction is usually considered a nuisance and highlights the need for anhydrous (dry) conditions during storage and handling.[6]

Protocol 2.2.1: Chemoselective Esterification of the Acyl Chloride

  • Objective: To selectively form an ester at the acyl chloride position while preserving the phenolic hydroxyl group.

  • Causality: This protocol utilizes low temperature to control the reaction rate and a non-nucleophilic base (pyridine) that is strong enough to scavenge HCl but generally not strong enough to deprotonate the phenol significantly under these conditions, thus preventing it from competing as a nucleophile.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-Bromo-5-hydroxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine (1.1 eq) to the solution, followed by the slow, dropwise addition of the desired alcohol (1.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Phenolic Hydroxyl Group: An Acidic and Activating Center

The hydroxyl group attached to the aromatic ring confers phenolic properties, which are distinct from those of aliphatic alcohols.[9]

Acidity and Nucleophilicity

Phenols are significantly more acidic than alcohols.[10] The negative charge of the corresponding conjugate base (the phenoxide ion) is delocalized and stabilized by the aromatic ring's resonance system. This enhanced acidity means that relatively mild bases, such as sodium hydroxide or potassium carbonate, can readily deprotonate the phenol to form a highly nucleophilic phenoxide ion.[11]

This phenoxide can then participate in reactions such as:

  • Williamson Ether Synthesis: Reaction with an alkyl halide to form an ether.

  • Esterification: Reaction with an acyl chloride or acid anhydride to form a phenolic ester.

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS).[12] It donates electron density into the ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[13] It is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[10][12]

Protocol 3.2.1: Chemoselective O-Alkylation of the Phenol

  • Objective: To selectively form an ether at the phenolic position. This requires careful consideration of the acyl chloride's reactivity.

  • Causality: This protocol circumvents the issue of the reactive acyl chloride by starting from the more stable parent carboxylic acid. The phenol is selectively alkylated, and the carboxylic acid is then converted to the acyl chloride in a subsequent step. This two-step approach is a common strategy in multifunctional synthesis.

Step A: O-Alkylation of 3-Bromo-5-hydroxybenzoic acid

  • Preparation: To a solution of 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting 3-bromo-5-alkoxybenzoic acid can be purified by recrystallization or chromatography.

Step B: Conversion to the Acyl Chloride

  • Preparation: Suspend the 3-bromo-5-alkoxybenzoic acid from Step A (1.0 eq) in an inert solvent like toluene or DCM containing a catalytic amount of DMF (1-2 drops).

  • Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature. A similar protocol is used for related compounds.[14]

  • Reaction: Heat the mixture to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours. The reaction is complete when gas evolution (SO₂ or CO/CO₂) ceases.

  • Isolation: Remove the excess solvent and thionyl/oxalyl chloride by distillation or under reduced pressure to yield the crude 3-bromo-5-alkoxybenzoyl chloride, which is often used immediately in the next step without further purification.

The Aromatic Ring: A Stage for Controlled Substitution

The reactivity of the benzene ring itself is governed by the electronic effects of its three substituents: the hydroxyl (-OH), bromo (-Br), and benzoyl chloride (-COCl) groups.

  • -OH group: Strongly activating, ortho, para-director.

  • -Br group: Deactivating, but ortho, para-director.[15]

  • -COCl group: Strongly deactivating, meta-director.

When multiple substituents are present, the most powerful activating group typically controls the position of further substitution. In this case, the hydroxyl group's influence is dominant.[12] Therefore, incoming electrophiles will be directed to the positions ortho and para to the -OH group.

Caption: Analysis of directing effects for Electrophilic Aromatic Substitution.

The available positions for substitution are C2, C4, and C6.

  • C2: ortho to -OH, ortho to -COCl. Sterically hindered.

  • C4: ortho to -OH, para to -Br, meta to -COCl. Electronically activated and sterically accessible.

  • C6: para to -OH. Electronically activated.

Therefore, electrophilic substitution is most likely to occur at positions C4 and C6, with the exact ratio depending on the specific electrophile and reaction conditions.

Principles of Chemoselectivity: A Summary

Achieving selectivity in reactions with 3-Bromo-5-hydroxybenzoyl chloride is a classic challenge in organic synthesis that hinges on exploiting the differential reactivity of the functional groups.[16]

Target Functional GroupStrategyKey Conditions & Rationale
Acyl Chloride Kinetic Control Use a nucleophile at low temperature (0 °C to RT). The acyl chloride has a lower activation energy for nucleophilic attack than the other sites. Avoid strong bases that would deprotonate the phenol.
Phenolic Hydroxyl Thermodynamic Control / Protection Use a strong enough base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide, which can then react with an electrophile. Often requires heating. Alternatively, use a protection strategy as outlined in Protocol 3.2.1.
Aromatic Ring Electrophilic Conditions Use standard EAS reagents (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄). These conditions are typically harsh and may affect the acyl chloride (hydrolysis) or phenol (oxidation). Protecting the phenol as an ether before EAS is a viable strategy.

Applications in Drug Discovery

Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[17] The bromine atom, in particular, can serve as a handle for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or can be retained in the final molecule to enhance binding affinity or modulate metabolic stability.[18][19] The ability to build esters, amides, and ethers from the 3-Bromo-5-hydroxybenzoyl chloride core allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in a drug discovery program.[20]

Safety and Handling

As an acyl chloride, 3-Bromo-5-hydroxybenzoyl chloride is a corrosive material that reacts with water, potentially liberating toxic gas (HCl).[21] It should be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[21][22]

  • Handling: Use only in a chemical fume hood. Avoid all personal contact, including inhalation.[23] Keep away from water and moisture. Store in a cool, dry, well-ventilated place in a tightly sealed container.[21][24]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[21][24] In case of skin contact, wash off immediately with plenty of water.[24] If inhaled, remove to fresh air.[21]

Conclusion

3-Bromo-5-hydroxybenzoyl chloride is a powerful synthetic intermediate whose value is realized through the precise and selective control of its three distinct reactive centers. A thorough understanding of the principles governing the reactivity of the acyl chloride, the phenol, and the aromatic ring allows the synthetic chemist to design logical, efficient pathways to complex target molecules. By carefully selecting reagents, controlling reaction conditions, and employing protection-deprotection strategies where necessary, researchers can effectively harness the trifunctional nature of this building block to accelerate innovation in drug discovery and materials science.

References

  • Wikipedia. Acyl chloride. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • EBSCO. Phenols | Chemistry | Research Starters. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • Oreate AI Blog. Unlocking Reactivity: A Closer Look at Acyl Chlorides. [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

  • OpenStax. 17.10 Reactions of Phenols - Organic Chemistry. [Link]

  • Chemistry LibreTexts. Reactivity of Phenols. [Link]

  • SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. [Link]

  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

  • Chem-Impex. 3-Bromo-5-hydroxybenzoic acid. [Link]

  • Jasperse, J. Chem 360 Ch. 17 Notes. Aromatic Reactions. [Link]

  • NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

  • NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

  • BYJU'S. Electrophilic Aromatic Substitution Reaction. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Lecturio. Aromatic Compounds and Electrophilic Aromatic Substitution | Concise Medical Knowledge. [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution. [Link]

  • Taylor & Francis. Chemoselectivity – Knowledge and References. [Link]

  • Organic Syntheses. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

  • PubChem. 3-Bromo-5-chlorobenzoyl chloride. [Link]

  • Durgapur Govt. College. Module 1 Regioselective, Regio-specific and Chemoselective reactions. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Unknown. Chemoselectivity and Regioselectivity.pdf. [Link]

  • Google Patents.
  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Cheméo. Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-5-hydroxybenzoyl Chloride in High-Throughput Medicinal Chemistry

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Structural Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on versatile, multi-functional building blocks. 3-Bromo-5-hydroxybenzoyl chloride (CAS: 1261672-71-2) is a highly privileged, 1,3,5-trisubstituted aromatic scaffold that provides three orthogonal vectors for chemical diversification[1].

The causality behind selecting the acid chloride over its carboxylic acid precursor (3-bromo-5-hydroxybenzoic acid) lies in reaction kinetics and purification efficiency. By utilizing the pre-activated acyl chloride, chemists bypass the need for uronium- or carbodiimide-based coupling reagents (e.g., HATU, EDC/HOBt). This prevents the formation of water-soluble urea byproducts, eliminates the risk of cross-reactivity with the unprotected phenolic hydroxyl group during the activation step, and allows for direct, high-yielding amide bond formation suitable for automated parallel synthesis[1].

Furthermore, the meta-bromo substituent serves as an ideal handle for late-stage Palladium-catalyzed cross-coupling (Suzuki, Heck, or Buchwald-Hartwig), while the phenol acts as a critical hydrogen-bond donor or a site for etherification, features heavily utilized in the development of PDE4 inhibitors and S1P1 receptor modulators[2],[3].

Orthogonal Reactivity Workflow

The true power of this building block is its predictable, step-wise functionalization. The acyl chloride is the most electrophilic site, reacting instantaneously with amines. The aryl bromide requires transition-metal catalysis, and the phenol requires basic conditions for alkylation, ensuring that each functional group can be addressed independently without complex protection/deprotection schemes.

Reactivity Core 3-Bromo-5-hydroxybenzoyl chloride (Core Scaffold) Amide Amide Library Generation (Acyl Chloride Reactivity) Core->Amide Step 1: Amines, Base (No coupling reagents) Phenol Etherification / Protection (Phenol Reactivity) Core->Phenol Step 2 (Optional): Alkyl halides, Base CrossCoupling Pd-Catalyzed Cross-Coupling (Aryl Bromide Reactivity) Amide->CrossCoupling Step 3: Boronic acids, Pd catalyst, Base Lead Lead Compound (e.g., PDE4 / S1P1 Modulators) CrossCoupling->Lead SAR Optimization Phenol->CrossCoupling Protection required for strong bases

Figure 1: Orthogonal reactivity workflow of 3-Bromo-5-hydroxybenzoyl chloride in hit-to-lead optimization.

Quantitative Comparison: Acid vs. Acid Chloride

To justify the use of the moisture-sensitive acid chloride over the bench-stable carboxylic acid, we must evaluate the metrics of library production. The table below summarizes the operational advantages of using 3-bromo-5-hydroxybenzoyl chloride.

Property / Metric3-Bromo-5-hydroxybenzoic acid3-Bromo-5-hydroxybenzoyl chloride
CAS Number 140472-69-11261672-71-2
Amide Coupling Reagents Required (e.g., EDC, HOBt, HATU)None (Base only, e.g., Et₃N or DIPEA)
Library Synthesis Suitability Moderate (Byproducts require purification)High (Clean reaction, simple extraction)
Phenol Protection Often required during activationNot required for amine reaction
Storage Requirements Room temperatureInert atmosphere, moisture-free

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity, minimizing downstream purification bottlenecks.

Protocol A: High-Throughput Amide Bond Formation

Objective: Synthesize a library of 3-bromo-5-hydroxybenzamides. Causality: The highly electrophilic acyl chloride reacts preferentially with primary/secondary amines over the intrinsic phenolic hydroxyl group (which is significantly less nucleophilic). A non-nucleophilic base (DIPEA) is used to neutralize the HCl byproduct, preventing amine protonation and driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the target amine (1.0 equiv, 0.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) in anhydrous Dichloromethane (DCM) (3.0 mL).

  • Addition: Cool the solution to 0 °C. Slowly add a solution of 3-bromo-5-hydroxybenzoyl chloride (1.05 equiv, 0.525 mmol) in anhydrous DCM (2.0 mL) dropwise over 5 minutes.

  • Reaction Tracking (Validation Checkpoint): Remove the ice bath and stir at room temperature for 1 hour. Analyze an aliquot via LC-MS. Self-Validation: The reaction is complete when the amine peak disappears and a dominant peak corresponding to the[M+H]⁺ of the amide appears. The absence of di-acylated product (esterification of the phenol) confirms chemoselectivity.

  • Workup: Dilute the mixture with additional DCM (5 mL). Wash sequentially with 1M aqueous HCl (2 × 5 mL) to remove excess DIPEA and unreacted amine, followed by saturated aqueous NaHCO₃ (5 mL) to remove any hydrolyzed carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide is typically >95% pure and ready for subsequent cross-coupling.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the aryl bromide via Pd-catalyzed cross-coupling. Causality: The meta-bromo group is perfectly positioned for oxidative addition. Because the phenol is unprotected, a mild, biphasic system (Dioxane/H₂O) with a weak base (Na₂CO₃) and a robust catalyst like Pd(dppf)Cl₂ is selected. This prevents the formation of a phenoxide anion that could strongly coordinate to and poison the Palladium catalyst[4].

Step-by-Step Methodology:

  • Setup: To a microwave-safe vial, add the 3-bromo-5-hydroxybenzamide intermediate from Protocol A (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.2 equiv, 0.36 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.015 mmol).

  • Solvent & Base: Add 1,4-Dioxane (2.0 mL) and 2M aqueous Na₂CO₃ (0.45 mL, 3.0 equiv).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to avoid homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C for 4 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Reaction Tracking (Validation Checkpoint): Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The starting bromide spot should be completely consumed, replaced by a lower-Rf fluorescent spot (the cross-coupled product).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, and partition between EtOAc and water. Extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash chromatography.

Biological Application: Targeting PDE4 and S1P1

Derivatives of 3-bromo-5-hydroxybenzoic acid have been successfully utilized in the synthesis of potent Phosphodiesterase 4 (PDE4) inhibitors[2] and Sphingosine-1-phosphate receptor 1 (S1P1) modulators[3].

In the context of PDE4 inhibition (used for treating respiratory diseases like COPD and asthma), the 1,3,5-trisubstituted benzene ring acts as a central pharmacophore orienting the molecule. The amide linkage interacts with the solvent-exposed region, the phenol acts as a critical hydrogen bond donor to the metal-binding pocket of the enzyme, and the cross-coupled aryl group occupies the hydrophobic Q-pocket[2].

Pathway Drug Scaffold Derivative (PDE4 Inhibitor) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Inflammatory Cytokines (Suppressed) PKA->Inflammation Downregulates

Figure 2: Pharmacological signaling pathway of PDE4 inhibitors derived from the building block.

By systematically exploiting the orthogonal reactivity of 3-bromo-5-hydroxybenzoyl chloride, medicinal chemists can rapidly navigate chemical space, optimizing both target affinity and pharmacokinetic profiles in hit-to-lead campaigns.

References

  • De Savi, C., et al. "Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships". Journal of Medicinal Chemistry - ACS Publications, 2016. Available at: [Link]

  • Martinborough, E., et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis". US Patent 10239846B2, 2019.
  • Belema, M., et al. "Compounds for the treatment of hepatitis c". WO Patent 2010030592A1, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 3-Bromo-5-hydroxybenzoyl chloride

Welcome to the technical support center for 3-Bromo-5-hydroxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-hydroxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor to consider when choosing a reaction temperature for 3-Bromo-5-hydroxybenzoyl chloride?

A1: The most critical factor is the balance between achieving a sufficient reaction rate and minimizing side reactions or decomposition. 3-Bromo-5-hydroxybenzoyl chloride is a reactive molecule due to the acyl chloride group, but the presence of the hydroxyl group introduces the potential for unwanted side reactions, particularly at elevated temperatures.

Q2: How do the bromo and hydroxyl substituents on the benzoyl chloride affect its reactivity?

A2: The bromo group is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This generally leads to higher reactivity compared to unsubstituted benzoyl chloride. The hydroxyl group is an activating group, but its primary influence in acylation reactions is its potential to react itself or influence the electronic properties of the ring.

Q3: Can I use heat to accelerate my reactions with 3-Bromo-5-hydroxybenzoyl chloride?

A3: While heat can increase the rate of the desired reaction, it should be applied with caution. Acyl chlorides, in general, can be sensitive to heat and may decompose.[2] More specific to this molecule, high temperatures can promote side reactions involving the hydroxyl group, such as polymerization or undesired esterification if a suitable nucleophile is present. It is generally recommended to start at lower temperatures and only gently heat if the reaction is sluggish.[2]

Q4: What are the most common types of reactions performed with 3-Bromo-5-hydroxybenzoyl chloride and what are the general temperature considerations?

A4: The most common reactions are acylations of amines (amidation) and alcohols (esterification), and Friedel-Crafts acylations. Each has different optimal temperature ranges:

  • Amidation (e.g., Schotten-Baumann reaction): These reactions are often exothermic and can typically be run at room temperature or even cooled to 0°C to control the reaction rate and minimize side reactions.[3][4][5]

  • Esterification: Similar to amidation, esterification with primary and secondary alcohols is often carried out at room temperature or with gentle heating.[6][7] A very fast benzoylation of alcohols has been reported at -78°C using TMEDA as a promoter.[8]

  • Friedel-Crafts Acylation: These reactions often require a Lewis acid catalyst and the temperature needs to be carefully controlled. Lower temperatures can favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamic product or decomposition.[9] Some Friedel-Crafts acylations are conducted at temperatures below 0°C to improve selectivity.[10]

Troubleshooting Guides

Problem 1: Low Yield in Amidation or Esterification Reactions
Possible Cause Troubleshooting Steps & Explanation
Insufficient Reaction Temperature While high temperatures can be detrimental, a reaction that is too cold may proceed too slowly. If the reaction is not progressing at room temperature after a reasonable amount of time (monitor by TLC), consider gently warming the reaction mixture to 30-40°C. This provides enough energy to overcome the activation barrier without promoting significant decomposition.
Poor Solubility of Starting Materials 3-Bromo-5-hydroxybenzoyl chloride or the nucleophile may have limited solubility in the chosen solvent at low temperatures. Ensure all reactants are fully dissolved. If necessary, switch to a solvent in which both reactants are more soluble, or gently warm the mixture to achieve dissolution before proceeding with the reaction.
Inactivated Reagent Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is much less reactive. Ensure that your 3-Bromo-5-hydroxybenzoyl chloride is of high purity and has been stored under anhydrous conditions. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for the reaction.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps & Explanation
Reaction Temperature is Too High This is the most common cause of side product formation. At elevated temperatures, the hydroxyl group of another 3-Bromo-5-hydroxybenzoyl chloride molecule can act as a nucleophile, leading to polyester formation. Solution: Run the reaction at a lower temperature. For many amidations and esterifications, starting at 0°C and allowing the reaction to slowly warm to room temperature is a good strategy.[3][7]
Reaction with the Hydroxyl Group In the presence of a strong base, the hydroxyl group can be deprotonated, making it a more potent nucleophile. This can lead to self-condensation or reaction with another acyl chloride molecule. Solution: Use a non-nucleophilic base (e.g., triethylamine or pyridine) and add it slowly to the reaction mixture at a low temperature.[7] The base is primarily there to neutralize the HCl byproduct.[7]
Friedel-Crafts Isomerization In Friedel-Crafts acylations, higher temperatures can lead to the formation of different isomers.[9] The initial product (kinetic product) may rearrange to a more thermodynamically stable isomer at elevated temperatures.[9] Solution: Conduct the Friedel-Crafts acylation at a lower temperature to favor the kinetic product. You may need to screen different temperatures to find the optimal balance between reaction rate and selectivity.
Problem 3: Decomposition of Starting Material or Product
Possible Cause Troubleshooting Steps & Explanation
Excessive Heat As mentioned, acyl chlorides can be thermally unstable.[2] The presence of both a bromo and a hydroxyl group can further influence the stability of the molecule. Darkening of the reaction mixture upon heating is often an indication of decomposition.[2] Solution: Avoid high temperatures whenever possible. If heating is necessary, do so cautiously and for the minimum amount of time required. Use an oil bath for precise temperature control.
Presence of Water Water will rapidly hydrolyze 3-Bromo-5-hydroxybenzoyl chloride to 3-bromo-5-hydroxybenzoic acid, especially when heated.[2] Solution: Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere.
Incompatible Lewis Acid (in Friedel-Crafts) Some Lewis acids can be too harsh and can lead to decomposition of the starting material or product, especially at higher temperatures. Solution: Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and their concentrations to find a milder catalyst that still promotes the reaction efficiently.

Quantitative Data Summary

The optimal temperature for reactions with 3-Bromo-5-hydroxybenzoyl chloride is highly dependent on the specific reaction type and the nucleophile being used. The following table provides general temperature ranges as a starting point for optimization.

Reaction TypeNucleophileTypical Temperature Range (°C)Key Considerations
Amidation Primary/Secondary Amines0 to Room TemperatureExothermic reaction, cooling may be necessary to control the rate.[3][11]
Esterification Primary/Secondary Alcohols0 to 40Gentle heating may be required for less reactive alcohols.[7]
Esterification PhenolsRoom Temperature to 60Phenols are less nucleophilic than alcohols and may require heating.[6]
Friedel-Crafts Acylation Aromatic Compounds-20 to 60Temperature control is critical for regioselectivity and to prevent decomposition.[9][12]

Experimental Protocols

Protocol 1: General Procedure for Amidation (Schotten-Baumann Conditions)

This protocol is a standard method for forming amides from acyl chlorides and is generally performed at room temperature or below.

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Add a base, such as aqueous sodium hydroxide (10% solution) or an organic base like pyridine or triethylamine (1.1-1.5 eq.).[7][11]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-Bromo-5-hydroxybenzoyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol requires careful control of temperature to ensure optimal yield and selectivity.

  • To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add the aromatic substrate and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

  • Cool the mixture to the desired starting temperature (e.g., 0°C or lower) using an appropriate cooling bath.

  • Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1-1.3 eq.) in portions, ensuring the temperature does not rise significantly.

  • Once the catalyst has been added, slowly add a solution of 3-Bromo-5-hydroxybenzoyl chloride (1.0 eq.) in the same solvent via the dropping funnel.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC.

  • After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Visualizations

Logical Flow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the temperature in reactions involving 3-Bromo-5-hydroxybenzoyl chloride.

Temperature_Optimization_Workflow Temperature Optimization Workflow A Start with Room Temperature (20-25°C) B Monitor Reaction by TLC A->B C Reaction Complete? B->C D Isolate and Characterize Product C->D Yes E Low Conversion? C->E No I Optimal Conditions Found D->I F Gently Warm (30-40°C) E->F Yes G Side Products/Decomposition? E->G No F->B G->D No H Cool Reaction (0°C) G->H Yes H->B

Caption: A decision-making flowchart for optimizing reaction temperature.

Impact of Temperature on Reaction Pathways

This diagram illustrates how temperature can influence the outcome of a reaction, leading to either the desired product or unwanted side products.

Reaction_Pathways Impact of Temperature on Reaction Pathways Start 3-Bromo-5-hydroxybenzoyl chloride + Nucleophile Low_Temp Low Temperature (e.g., 0°C) Start->Low_Temp High_Temp High Temperature (e.g., >60°C) Start->High_Temp Desired_Product Desired Acylated Product (High Yield) Low_Temp->Desired_Product Side_Products Side Products (e.g., Polymerization, Decomposition) High_Temp->Side_Products

Caption: Temperature's influence on reaction product formation.

References

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available from: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

  • Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. Available from: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. Available from: [Link]

  • Reaction conditions and yield of 3 for the esterification using an alcohol. ResearchGate. Available from: [Link]

  • Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide. ResearchGate. Available from: [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. Available from: [Link]

  • Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate. Available from: [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. Available from: [Link]

  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Arkivoc. Available from: [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available from: [Link]

  • Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.
  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • 33.2 Esters. CIE A-Level Chemistry. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

  • 23.3: Reactions of amines. Chemistry LibreTexts. Available from: [Link]

  • Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Cheméo. Available from: [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. PMC. Available from: [Link]

  • 3-Bromo-5-chlorobenzoyl chloride. PubChem. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • 3-bromo-5-chloro-4-hydroxybenzaldehyde. PubChemLite. Available from: [Link]

  • 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase. Available from: [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Available from: [Link]

  • 3-BROMO-5-CHLORO-BENZALDEHYDE. Molbase. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing the Instability of Hydroxybenzoyl Chlorides During Synthesis

Welcome to the technical support center for the synthesis and handling of hydroxybenzoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of hydroxybenzoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these highly reactive yet synthetically valuable intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: My reaction yields are consistently low, or I'm isolating unreacted starting material.

This is a common and frustrating issue, often pointing to problems with reaction conditions or reagent integrity.

Potential Causes & Recommended Solutions:

  • Moisture Contamination: Acyl chlorides are extremely sensitive to moisture.[1][2] Traces of water in your starting materials, solvent, or glassware will hydrolyze both the chlorinating agent and the desired product back to the carboxylic acid.[1][3][4]

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents and thoroughly dry your starting hydroxybenzoic acid before use.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like IR spectroscopy. Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.[1] You may need to increase the reaction time, adjust the temperature, or add a slight excess of the chlorinating agent.[1]

  • Side Reactions of the Phenolic Group: The unprotected hydroxyl group is nucleophilic and can react with the chlorinating agent or another molecule of the newly formed acyl chloride, leading to undesired byproducts and polymers.[1]

    • Solution: Consider a protection-deprotection strategy. Protecting the hydroxyl group as an ester (e.g., acetate) or an ether before the chlorination step can significantly improve yield and purity by preventing these side reactions.[1][5]

Workflow: Troubleshooting Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.

G Start Low or No Yield Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Moisture Monitor_Reaction Monitor Reaction Progress (e.g., IR, TLC) Check_Moisture->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Adjust_Conditions Adjust Conditions: - Increase Time/Temp - Add More Reagent Incomplete->Adjust_Conditions Yes Check_Byproducts Evidence of Side Reactions? (e.g., Polymerization, Discoloration) Incomplete->Check_Byproducts No Adjust_Conditions->Monitor_Reaction Protecting_Group Implement Protecting Group Strategy Check_Byproducts->Protecting_Group Yes Success Improved Yield Check_Byproducts->Success No, Re-evaluate Purity Protecting_Group->Success

Caption: A step-by-step logic diagram for troubleshooting low yields in hydroxybenzoyl chloride synthesis.

Issue 2: The reaction mixture or final product is a dark-colored tar or oil.

Product discoloration is a strong indicator of decomposition or significant side reactions.

Potential Causes & Recommended Solutions:

  • Oxidation of Phenolic Groups: The hydroxybenzoyl moiety, especially in poly-hydroxylated systems like gallic acid, is susceptible to oxidation, which can generate colored impurities.[1]

    • Solution: Conduct the entire reaction under a strictly inert atmosphere (nitrogen or argon) to minimize any contact with oxygen.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate decomposition pathways and promote the formation of colored polymeric materials.[1]

    • Solution: Maintain the recommended reaction temperature and avoid localized overheating. Dropwise addition of reagents at a low temperature (e.g., 0 °C) is often recommended.[1]

  • Reaction with Chlorinating Agent: Thionyl chloride, in particular, can generate colored byproducts.

    • Solution: Ensure the thionyl chloride is freshly distilled before use. Alternatively, consider using a milder chlorinating agent like oxalyl chloride, which often produces cleaner reactions.[1]

Issue 3: My product looks good initially but decomposes during workup or purification.

This highlights the inherent instability of the target molecule. The presence of both a highly reactive acyl chloride and a nucleophilic hydroxyl group in the same molecule makes it prone to self-reaction or degradation.

Potential Causes & Recommended Solutions:

  • Hydrolysis: Exposure to water during aqueous workups or from atmospheric moisture will rapidly hydrolyze the acyl chloride.

    • Solution: Avoid aqueous workups if possible. If you must wash, use ice-cold, mildly acidic water quickly and immediately extract with an anhydrous solvent. Always handle the product under an inert atmosphere.

  • Attempted Chromatographic Purification: Attempting to purify unprotected hydroxybenzoyl chlorides using silica or alumina gel chromatography is highly likely to lead to decomposition on the column.[1]

    • Solution: It is strongly recommended to use the crude hydroxybenzoyl chloride immediately in the next synthetic step without purification.[1] If purification is absolutely necessary, a protection strategy is the most viable route, as the protected acyl chloride is generally more stable.

  • Thermal Instability: As mentioned, these compounds are often thermally labile.

    • Solution: Remove the solvent and any excess chlorinating agent under reduced pressure at low temperatures. Avoid heating during concentration.[6]

Frequently Asked Questions (FAQs)

Q1: Why are hydroxybenzoyl chlorides inherently unstable?

The instability arises from the dual reactivity within the same molecule. The acyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack.[7][8] The phenolic hydroxyl group, while weakly acidic, is also a nucleophile. This creates pathways for intermolecular reactions (polymerization) where the hydroxyl group of one molecule attacks the acyl chloride of another, and potentially intramolecular reactions (especially for 2-hydroxybenzoyl chloride) to form cyclic byproducts. This reactivity necessitates careful handling under strictly anhydrous conditions.[2][9]

Q2: Which chlorinating agent is best: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

Both are effective, but they have different advantages and disadvantages.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂ and HCl (gaseous)CO, CO₂, and HCl (gaseous)
Reactivity Highly reactive, can sometimes lead to colored byproducts and charring.[1]Generally milder and often results in cleaner reactions.
Catalyst A catalytic amount of N,N-dimethylformamide (DMF) is often used.[6][10][11][12]Requires a catalytic amount of DMF to form the Vilsmeier reagent, which is the active chlorinating species.
Recommendation A workhorse reagent, but should be freshly distilled for best results.[1]Often preferred for sensitive substrates where side reactions are a major concern.
Q3: Is a protecting group strategy truly necessary?

While direct chlorination is possible, a protecting group strategy is often essential for achieving high purity and reproducible yields, especially for more complex or sensitive substrates.[5]

Direct Synthesis (Unprotected):

  • Pros: Fewer synthetic steps.

  • Cons: Prone to low yields, side reactions (polymerization), and product instability, making purification nearly impossible.[1] The crude product must be used immediately.[1]

Protected Synthesis:

  • Pros: Prevents side reactions at the hydroxyl group, leading to higher yields and purity.[1][5] The protected acyl chloride is more stable, allowing for easier handling and sometimes purification.

  • Cons: Adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.[13][14]

Decision Framework: Direct vs. Protected Synthesis

This diagram can help you decide which synthetic route is more appropriate for your needs.

G Start Starting Synthesis Purity_Check Is High Purity Critical for the Final Product? Start->Purity_Check Scale_Check Is this a Small-Scale Screening Reaction? Purity_Check->Scale_Check No Protected_Path Use Protecting Group Strategy (e.g., Acetylation) Purity_Check->Protected_Path Yes Direct_Path Attempt Direct Synthesis (Use Crude Product Immediately) Scale_Check->Direct_Path Yes Scale_Check->Protected_Path No (Large Scale)

Caption: A decision-making flowchart for choosing between direct and protected synthesis strategies.

Q4: What is the best practice for purifying and storing hydroxybenzoyl chlorides?

Purification: As a rule, avoid purification . Most protocols emphasize the immediate use of the crude product after removing the excess chlorinating agent and solvent under reduced pressure at low temperatures.[1][10] Attempts at distillation can lead to polymerization, and chromatography on silica or alumina will likely cause complete decomposition.[1][15]

Storage: Long-term storage is not recommended due to the compound's inherent instability.[1] If temporary storage is absolutely unavoidable, it must be done under a dry, inert atmosphere (e.g., in a sealed ampoule under argon) at very low temperatures (e.g., ≤ -20°C).[1]

Experimental Protocols

Protocol 1: Direct Synthesis of 4-Hydroxybenzoyl Chloride (Unprotected)

This method is rapid but yields a crude product that must be used immediately. The procedure is adapted from literature reports.[10][11][12]

Materials:

  • 4-Hydroxybenzoic acid, dried

  • Thionyl chloride (SOCl₂), freshly distilled

  • N,N-dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet connected to a gas trap (to scrub HCl and SO₂).

  • To the flask, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 mL).[10][11]

  • Begin stirring the suspension. Heat the mixture to 30-65°C.[12]

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise over 30-60 minutes.[12]

  • After the addition is complete, maintain the reaction at 30-65°C for 2-5 hours, or until the evolution of gas ceases.[6][12]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure, ensuring the temperature remains low.

  • The resulting crude 4-hydroxybenzoyl chloride (often a viscous solid or oil) should be dissolved in a suitable anhydrous solvent and used immediately in the subsequent reaction.[6][10]

Protocol 2: Synthesis of 3-Acetoxy-4-methoxybenzoyl Chloride (Protected)

This protocol, adapted from a similar synthesis, involves an initial protection step, leading to a more stable acyl chloride intermediate.[5]

Step 1: Acetylation of the Phenolic Hydroxyl Group

  • In a round-bottom flask, suspend the starting hydroxybenzoic acid (e.g., 3-hydroxy-4-methoxybenzoic acid, 1 equivalent) in acetic anhydride.

  • Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., pyridine).[5]

  • Heat the mixture (e.g., 60-80°C) with stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

  • Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

  • Filter the solid, wash thoroughly with cold water, and dry completely under vacuum.

Step 2: Chlorination of the Protected Acid

  • Set up an oven-dried flask under an inert atmosphere as described in Protocol 1.

  • Dissolve the dried acetylated acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene). Add a catalytic amount of DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise.[1]

  • After addition, allow the mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitor gas evolution and/or by IR).

  • Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude protected acyl chloride is generally more stable than its unprotected counterpart and can be used in the next step, which could be a subsequent reaction or a deprotection step.[5]

References
  • Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride - Benchchem. (n.d.).
  • Synthesis of 4-hydroxybenzoyl chloride - PrepChem.com. (n.d.).
  • Synthesis routes of 4-hydroxybenzoyl Chloride - Benchchem. (n.d.).
  • The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. (2025, October 22).
  • An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride - Benchchem. (n.d.).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • Buy 2-Chloro-4-hydroxybenzoyl chloride | 535962-35-7 - Smolecule. (2023, August 16).
  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Protecting Groups List - SynArchive. (n.d.).
  • Application Note: Synthesis and Optimization of 4-Hydroxybenzamide - Benchchem. (n.d.).
  • CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents. (n.d.).
  • CAS 1441-87-8: 2-Hydroxybenzoyl chloride | CymitQuimica. (n.d.).
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution - Benchchem. (n.d.).
  • Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides - ResearchGate. (2026, February 5).
  • Acyl chlorides and alcohols - A Level Chemistry. (2025, March 31).
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (2020, February 21).

Sources

Troubleshooting

long-term storage and stability of 3-Bromo-5-hydroxybenzoyl chloride

Welcome to the technical support center for 3-Bromo-5-hydroxybenzoyl chloride (CAS No. 1261672-71-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-hydroxybenzoyl chloride (CAS No. 1261672-71-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bifunctional reagent. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 3-Bromo-5-hydroxybenzoyl chloride?

3-Bromo-5-hydroxybenzoyl chloride possesses two highly reactive functional groups: an acyl chloride and a phenolic hydroxyl group. Its stability is primarily compromised by:

  • Moisture: Acyl chlorides are extremely susceptible to hydrolysis.[1][2][3] Atmospheric or residual moisture will readily react with the acyl chloride group to form the corresponding carboxylic acid (3-Bromo-5-hydroxybenzoic acid) and corrosive hydrochloric acid (HCl) gas.[4][5] This is the most common degradation pathway.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential self-condensation (polymerization) between the acyl chloride of one molecule and the hydroxyl group of another.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation over extended periods, although this is a lesser concern compared to moisture. Nucleophilic components in the air can also react with the acyl chloride.

  • Incompatible Materials: Storage in the presence of bases, alcohols, or strong oxidizing agents will lead to rapid decomposition.[3]

Q2: What is the ideal procedure for long-term storage of this compound?

To maximize shelf-life and maintain purity, strict adherence to proper storage protocols is critical. We recommend the following procedure, which is designed to mitigate the risks outlined above.

Diagram: Recommended Storage Workflow

G cluster_0 Receiving & Inspection cluster_1 Preparation for Storage cluster_2 Final Storage Receive Receive Product Inspect Inspect Container Seal for Integrity Receive->Inspect Transfer Transfer to Inert Atmosphere Glovebox/Glovebag Inspect->Transfer Aliquot Aliquot into Smaller, Single-Use Vials Transfer->Aliquot Seal Seal Vials with PTFE-lined Caps Aliquot->Seal Wrap Wrap Seals with Parafilm Seal->Wrap Label Label Vials Clearly Wrap->Label Place Place in Secondary Containment Label->Place Store Store in Desiccator at Recommended Temperature Place->Store

Caption: Workflow for receiving and preparing 3-Bromo-5-hydroxybenzoyl chloride for long-term storage.

Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[4]Slows the rate of potential degradation reactions. Avoid freezing, which can introduce moisture through condensation cycles.
Atmosphere Inert Gas (Argon or Nitrogen)[6]Prevents exposure to atmospheric moisture and oxygen.
Container Borosilicate Glass Vials with PTFE-lined CapsProvides an inert storage surface and a tight seal against moisture ingress.
Location Dark, well-ventilated, corrosives-compatible cabinetProtects from light, which can catalyze degradation, and ensures safety.[7]
Handling Inside a glovebox or under a positive pressure of inert gasMinimizes any exposure to air and moisture during aliquoting and handling.[4][6]
Q3: Can I store the compound in the original manufacturer's bottle after opening?

While possible for short-term use, it is strongly discouraged for long-term storage. Each time the bottle is opened, the compound is exposed to atmospheric moisture, which is progressively drawn into the container. This "headspace" moisture will degrade the product over time. For optimal stability, it is best practice to aliquot the material into smaller, single-use quantities under an inert atmosphere upon first opening the primary container.

Troubleshooting Guide
Issue 1: The solid material has changed color from off-white/pale yellow to brown or dark yellow.
  • Potential Cause: This often indicates some level of degradation or the presence of impurities. The color change can be due to the formation of polymeric byproducts or oxidation. While a slight yellowing may be acceptable for some applications, significant darkening suggests a drop in purity.

  • Recommended Action:

    • Assess Purity: Before use, perform a purity check. A simple method is to assess the total acidity via titration, which can indicate the extent of hydrolysis.[8] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the parent compound and identify degradation products.[9][10][11]

    • Consider Purification: If the purity is found to be low, purification by distillation under high vacuum may be possible. However, due to the compound's reactivity, this should be performed with caution. Often, it is more practical to procure fresh material.

Issue 2: I observe "fuming" when I open the container or the product appears clumpy.
  • Potential Cause: Fuming is a clear sign of hydrolysis.[4] The acyl chloride is reacting with moisture to produce microscopic droplets of hydrochloric acid, which appear as fumes. Clumping or solidification indicates that a significant portion of the material has hydrolyzed to the more polar and higher-melting-point carboxylic acid.

  • Recommended Action: The material has likely degraded significantly. It is not recommended for use in reactions where high purity and stoichiometry are critical. The high concentration of HCl and 3-Bromo-5-hydroxybenzoic acid will interfere with most synthetic protocols. Dispose of the material according to your institution's hazardous waste guidelines.[12][13]

Issue 3: My reaction yield is significantly lower than expected when using stored material.
  • Potential Cause: This is a classic symptom of reduced purity. If a portion of the 3-Bromo-5-hydroxybenzoyl chloride has hydrolyzed, the actual molar quantity of the starting material is lower than calculated based on mass. The resulting carboxylic acid byproduct will not participate in the desired reaction.

  • Recommended Action:

    • Confirm Purity: Use an analytical technique to determine the actual purity of your stored reagent.

    • Adjust Stoichiometry: If the purity is known (e.g., 85%), you can adjust the amount of reagent used to account for the inactive, hydrolyzed portion. However, be aware that the byproducts may still interfere with the reaction or purification.

    • Use Fresh Reagent: The most reliable solution is to use a new, unopened batch of the reagent to validate your experimental protocol and ensure reproducible results.

Diagram: Primary Degradation Pathway - Hydrolysis

G A 3-Bromo-5-hydroxybenzoyl chloride C 3-Bromo-5-hydroxybenzoic acid A->C Hydrolysis B Water (H₂O) D Hydrochloric Acid (HCl)

Caption: The primary degradation route for 3-Bromo-5-hydroxybenzoyl chloride upon exposure to moisture.

Experimental Protocols
Protocol 1: Purity Assessment by Hydrolysis and Titration

This method provides a good estimate of the amount of active acyl chloride remaining by quantifying the total acid produced upon complete hydrolysis.[8]

Principle: Each mole of pure 3-Bromo-5-hydroxybenzoyl chloride will hydrolyze to produce one mole of the corresponding carboxylic acid and one mole of HCl. Titrating this solution with a standardized base allows for the calculation of the original acyl chloride content.

Procedure:

  • Sample Preparation: Under anhydrous conditions (e.g., in a glovebox), accurately weigh approximately 200-300 mg of the 3-Bromo-5-hydroxybenzoyl chloride into a dry 250 mL Erlenmeyer flask.

  • Hydrolysis: Carefully add 50 mL of distilled water to the flask while stirring. The acyl chloride will hydrolyze. Allow the solution to stir for 10-15 minutes to ensure complete hydrolysis.

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acidic solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Calculation:

    • Moles of Acid = (Volume of NaOH (L)) x (Molarity of NaOH (mol/L))

    • Since 1 mole of acyl chloride produces 2 moles of acid (R-COOH + HCl), Moles of Acyl Chloride = (Moles of Acid) / 2

    • Mass of Acyl Chloride = (Moles of Acyl Chloride) x (Molar Mass of 3-Bromo-5-hydroxybenzoyl chloride)

    • Purity (%) = (Calculated Mass of Acyl Chloride / Initial Mass of Sample) x 100

G start Start weigh Accurately Weigh Sample (Anhydrous Conditions) start->weigh hydrolyze Hydrolyze Sample with Distilled Water weigh->hydrolyze titrate Titrate with Standardized 0.1 M NaOH hydrolyze->titrate calculate Calculate Purity (%) titrate->calculate end End calculate->end

Sources

Optimization

dealing with poor solubility of 3-Bromo-5-hydroxybenzoyl chloride in non-polar solvents

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the handling of highly reactive, bifunctional molecules. 3-Bromo-5-hydroxybenzoyl chloride pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the handling of highly reactive, bifunctional molecules. 3-Bromo-5-hydroxybenzoyl chloride presents a classic paradox in synthetic organic chemistry: it houses a highly reactive, moisture-sensitive electrophile (the acyl chloride) alongside a strong hydrogen-bond donor (the phenolic hydroxyl group).

This guide provides field-proven, mechanistically grounded solutions to overcome its notoriously poor solubility in non-polar solvents, ensuring the integrity of your downstream coupling reactions.

Diagnostic Overview: The Causality of Insolubility

To solve the solubility issue, we must first understand the thermodynamic drivers at play. The phenolic hydroxyl (-OH) group forms robust intermolecular hydrogen bonds, creating a highly stable crystalline lattice[1]. Non-polar solvents (e.g., hexane, toluene, dichloromethane) lack the dielectric constant and hydrogen-bond accepting capabilities required to disrupt this lattice[1].

Conversely, while protic solvents (e.g., water, methanol) easily disrupt these hydrogen bonds, they act as potent nucleophiles. Any contact with protic media triggers rapid, exothermic solvolysis of the acyl chloride, yielding the corresponding carboxylic acid or ester and destroying the reagent[1]. Therefore, achieving dissolution without degradation requires a precise selection of anhydrous, polar aprotic environments[2].

Visual Troubleshooting: Solvent Selection Workflow

G Start 3-Bromo-5-hydroxybenzoyl chloride Problem Insoluble in Non-Polar Solvents (Strong H-Bonding Lattice) Start->Problem Decision Can polar aprotic solvents be used? Problem->Decision Solvent1 Use Anhydrous THF or MeCN (Kinetic Dissolution) Decision->Solvent1 Yes Solvent2 Use Mixed Solvent System (e.g., DCM/THF 4:1) Decision->Solvent2 No, strictly non-polar Protect Protect -OH Group (e.g., Acetyl/Silyl) Decision->Protect Alternative Coupling Proceed to Acylation Coupling Solvent1->Coupling Solvent2->Coupling Protect->Coupling

Logical workflow for solvent selection and handling of 3-Bromo-5-hydroxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why can't I just heat my dichloromethane (DCM) or toluene suspension to force dissolution? A: Heating non-polar suspensions of 3-Bromo-5-hydroxybenzoyl chloride is generally ineffective and chemically risky. The thermal energy provided is usually insufficient to overcome the strong intermolecular hydrogen bonding of the phenolic groups. Furthermore, prolonged heating of acyl chlorides can lead to thermal degradation, decarbonylation, or self-condensation (esterification between the acyl chloride of one molecule and the hydroxyl of another)[3].

Q2: Which polar aprotic solvents are safe to use? A: Ethers like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF), or nitriles like Acetonitrile (MeCN), are ideal. They possess lone pairs on oxygen or nitrogen that act as hydrogen-bond acceptors, breaking the solute's crystal lattice without attacking the acyl chloride[2]. Crucial Warning: Avoid N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) as primary solvents. While highly polar, DMF reacts with acyl chlorides to form a Vilsmeier-Haack type iminium intermediate, fundamentally altering your reagent's reactivity[4].

Q3: My downstream coupling reaction strictly requires a non-polar solvent. How do I proceed? A: If your protocol mandates a non-polar medium (e.g., for specific stereocontrol or reagent compatibility), you must employ a mixed-solvent system or in situ protection . You can pre-dissolve the 3-Bromo-5-hydroxybenzoyl chloride in a minimal volume of anhydrous THF, then add this concentrated solution dropwise to your main non-polar reaction mixture. Alternatively, transient protection of the hydroxyl group (e.g., using a bulky silyl ether) prior to acid chloride formation eliminates the hydrogen-bonding issue entirely.

Quantitative Data: Solvent Compatibility Matrix
Solvent ClassExamplesSolute SolubilityReactivity RiskRecommendation
Non-Polar Aliphatic/Aromatic Hexane, TolueneVery PoorLowNot Recommended (Lattice remains intact)
Halogenated Non-Polar DCM, ChloroformPoorLowUse as Co-solvent (Requires polar additive)
Polar Protic Methanol, Ethanol, WaterHighExtreme Strictly Avoid (Rapid solvolysis)[1]
Polar Aprotic (Ethers/Nitriles) THF, 1,4-Dioxane, MeCNGoodLowHighly Recommended (H-bond acceptors)[2]
Polar Aprotic (Amides) DMF, DMAcExcellentHighAvoid (Vilsmeier intermediate formation)[3]
Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols are designed to minimize atmospheric moisture exposure while maximizing kinetic dissolution.

Protocol 1: Kinetically Controlled Dissolution in Polar Aprotic Solvents

Objective: To prepare a homogenous, reactive solution of 3-Bromo-5-hydroxybenzoyl chloride for immediate downstream coupling.

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Solvent Drying: Ensure your chosen solvent (e.g., THF or MeCN) is freshly dispensed from a solvent purification system (SPS) or dried over activated 3Å molecular sieves to achieve a water content of <10 ppm[2].

  • Transfer: Inside a glovebox or using strict Schlenk techniques, transfer the required mass of 3-Bromo-5-hydroxybenzoyl chloride into the flask.

  • Dissolution: Inject the anhydrous THF (typically 5-10 mL per gram of solute) via a gas-tight syringe.

  • Agitation: Stir vigorously at 20°C. The solvent's oxygen atoms will act as H-bond acceptors, kinetically dissolving the solid within 5-10 minutes.

  • System Validation: The solution should appear clear and pale yellow. Self-Validation Check: Any persistent cloudiness or white precipitate indicates moisture contamination (formation of the insoluble carboxylic acid byproduct). Use the verified clear solution immediately.

Protocol 2: Biphasic Schotten-Baumann Coupling (Suspension Method)

Objective: To utilize the compound in non-polar media by driving the reaction equilibrium via a biphasic interface.

  • Suspension: Suspend 3-Bromo-5-hydroxybenzoyl chloride in anhydrous DCM (10 mL/g) under an inert atmosphere. The mixture will remain a heterogeneous slurry due to poor solubility.

  • Amine Addition: Add the target amine (1.1 eq) dissolved in DCM.

  • Base Addition: Slowly add an aqueous solution of an inorganic base (e.g., saturated NaHCO3) to create a biphasic system.

  • Reaction Dynamics: Vigorously stir (>800 rpm). As the microscopic fraction of dissolved acyl chloride reacts with the amine at the interface, Le Chatelier's principle drives further dissolution of the solid[3]. The base neutralizes the HCl byproduct, preventing amine protonation.

  • Phase Separation & Validation: Once the suspension clears entirely (indicating complete consumption of the solid acyl chloride), separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References
  • Acyl chloride - Properties and Reactivity Source: Wikipedia URL:[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds Source: Nvpubhouse Library for American Journal of Applied Science and Technology URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Bromo-5-hydroxybenzoyl Chloride Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly reactive intermediates. 3-Bromo-5-hydroxybenzoyl chloride (CAS 1261672-71-2) presents a notorious challenge in process chemistry due to its dual functionality.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up.

Part 1: Fundamental Challenges & Mechanistic Causality (FAQ)

Q1: Why does 3-bromo-5-hydroxybenzoyl chloride spontaneously polymerize during scale-up, even if my bench-scale reactions succeed? A1: The compound is an "AB-type" aromatic monomer, possessing both a highly electrophilic acyl chloride group and a nucleophilic phenolic hydroxyl group. At the bench scale, rapid heat dissipation allows the intermediate to remain stable long enough for in situ trapping. However, during scale-up, the reactor's reduced surface-area-to-volume ratio leads to inefficient heat transfer. Localized thermal gradients (hot spots) during the exothermic chlorination step provide the activation energy for intermolecular nucleophilic acyl substitution. This initiates a runaway cascade, resulting in uncontrolled self-condensation into poly(3-bromo-5-hydroxybenzoate) polyesters[1].

Q2: What is the most reliable strategy to prevent this self-condensation? A2: You must disrupt the AB-monomer dynamic. The most robust scale-up strategy is to mask the hydroxyl group using a protective group (e.g., acetylation to form 3-bromo-5-acetoxybenzoic acid) prior to chlorination[2]. If adding a protection/deprotection step is unfeasible for your synthetic route, you must generate the acid chloride in situ under strict cryogenic control (< 5 °C) and perform a "reverse quench" by immediately adding it to an excess of your target nucleophile[3].

Q3: How do I remove unreacted 3-bromo-5-hydroxybenzoic acid byproducts from the final product? A3: If you are trapping the acid chloride to form an ester or amide, the unreacted starting material can be efficiently purged via a weak base wash. Washing the crude organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, partitioning it entirely into the aqueous phase while leaving your target product in the organic layer[1].

Q4: Can this monomer be intentionally used to synthesize high-performance polymers? A4: Yes. If your objective is to synthesize thermally stable polyesters, interfacial polycondensation is the preferred method. Utilizing a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide significantly enhances both the reaction rate and the polymer's molecular weight[4].

Part 2: Process Workflow & Decision Matrix

Workflow A 3-Bromo-5-hydroxybenzoic acid B Is OH Protection Feasible? A->B C Protect OH (e.g., Ac2O) Forms Acetoxybenzoic acid B->C Yes (Preferred) E In Situ Chlorination Strictly < 5°C B->E No (Direct Use) D Chlorination (SOCl2) High Yield, Stable C->D F Immediate Trapping (Add to Amine/Alcohol) E->F T < 5°C G Polycondensation (Product Loss) E->G T > 5°C or Delay

Workflow for scaling up 3-bromo-5-hydroxybenzoyl chloride to prevent self-condensation.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes of different scale-up strategies based on reactor data for phenolic acid chlorides.

Scale-Up StrategyReagents / CatalystOperating Temp (°C)Target Yield (%)Purity (%)Primary Failure Mode / Byproduct
Pre-Protection (Acetylation) 1. Ac₂O, H⁺ 2. SOCl₂, DMFReflux (Step 1)60 °C (Step 2)> 90%> 98%Trace acetic acid (easily removed)
In situ Generation (Cryogenic) SOCl₂, DMF (cat.), THF0 to 5 °C65 - 75%~85%Poly(ester) oligomers (10-15%)
In situ Generation (Ambient) Oxalyl Chloride, DCM20 to 25 °C< 30%< 50%Extensive uncontrolled polymerization
Interfacial Polymerization NaOH, TBAB (PTC), DCM/H₂O0 to 5 °CN/A (Polymer)High MWHydrolysis of acid chloride

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory in-line checks to verify intermediate stability before proceeding.

Protocol A: Scale-Up Synthesis via In Situ Generation (No Protection)

Use this protocol when hydroxyl protection is synthetically unfeasible. Success relies entirely on strict thermodynamic control.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with dry N₂. Charge the vessel with 3-bromo-5-hydroxybenzoic acid (1.0 kg, 4.6 mol) and anhydrous Tetrahydrofuran (THF, 5.0 L).

  • Cryogenic Activation: Set the jacket temperature to -5 °C. Wait until the internal reaction temperature reaches 0–2 °C. Add N,N-Dimethylformamide (DMF, 5 mL) as a catalyst.

  • Controlled Chlorination: Slowly dose Thionyl Chloride (SOCl₂, 600 g, 5.0 mol) via an addition funnel over 2.5 hours.

    • Critical Causality Check: The internal temperature must not exceed 5 °C. If T > 5 °C, pause the addition. Elevated temperatures will immediately trigger the nucleophilic attack of the phenol on the forming acid chloride[1].

  • Degassing: Once addition is complete, apply a mild vacuum (400 mbar) for 30 minutes at 0 °C to remove evolved HCl and SO₂ gases.

  • Reverse Quench (Trapping): In a separate 20 L reactor, prepare a solution of your target nucleophile (e.g., target amine, 5.0 mol) and an acid scavenger (Triethylamine, 6.0 mol) in THF (5.0 L) at 0 °C. Vigorously pump the cold acid chloride solution into the amine solution over 1 hour.

  • Workup & Purification: Quench the reaction with deionized water (2.0 L). Separate the phases. Wash the organic layer twice with 1M NaHCO₃ (2.0 L) to extract any unreacted 3-bromo-5-hydroxybenzoic acid into the aqueous waste stream[1]. Dry over Na₂SO₄ and concentrate.

Protocol B: Robust Scale-Up via Hydroxyl Protection (Recommended)

Use this protocol for maximum yield and purity during multi-kilogram campaigns.

  • Acetylation: In a 10 L reactor, suspend 3-bromo-5-hydroxybenzoic acid (1.0 kg) in Acetic Anhydride (3.0 L). Add a catalytic amount of concentrated H₂SO₄ (5 mL). Heat to 60 °C for 2 hours until the solution clarifies.

  • Isolation of Protected Intermediate: Cool to room temperature and pour into ice water (10 L) under vigorous stirring. Filter the resulting white precipitate (3-bromo-5-acetoxybenzoic acid) and dry under vacuum[2].

  • Chlorination: Transfer the dried intermediate to a clean, dry reactor. Add Toluene (4.0 L) and catalytic DMF (5 mL). Dose Thionyl Chloride (1.1 equivalents) at 40 °C.

    • Mechanistic Advantage: Because the nucleophilic hydroxyl group is masked as an acetate ester, self-condensation is completely blocked. The reaction can be safely heated to drive the chlorination to 100% conversion without risk of polymerization.

  • Concentration: Distill off the toluene and excess SOCl₂ under vacuum to yield the highly pure 3-bromo-5-acetoxybenzoyl chloride, ready for downstream coupling.

References

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure Organic Syntheses. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for Assessing the Purity of 3-Bromo-5-hydroxybenzoyl Chloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical trap presented by highly reactive, bifunctional intermediates. 3-Bromo-5-hydroxybenzoyl chloride (CAS 1261672-71-2) is a prime example: it possesse...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical trap presented by highly reactive, bifunctional intermediates. 3-Bromo-5-hydroxybenzoyl chloride (CAS 1261672-71-2) is a prime example: it possesses both an electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group.

The fundamental challenge in assessing its purity is its extreme sensitivity to moisture and protic solvents. Direct analysis via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) inevitably leads to on-column hydrolysis. The acyl chloride reacts with the aqueous mobile phase, converting into 3-bromo-5-hydroxybenzoic acid [1]. Consequently, the analyst cannot distinguish between the pre-existing degraded impurity in the sample and the artifact generated during the analysis.

To solve this, analytical methodologies must be designed around the kinetics of the molecule. This guide objectively compares the industry-standard Pre-column Derivatization RP-HPLC against Quantitative NMR (qNMR) , providing field-proven protocols and causality-driven experimental designs.

Methodological Landscape: Comparative Analysis

When evaluating the purity of reactive acyl chlorides, analytical methods are judged by their ability to arrest the molecule's reactivity without altering its baseline impurity profile.

Method A: Pre-Column Derivatization RP-HPLC (The Gold Standard)

This method leverages chemical kinetics. By reacting the acyl chloride with an overwhelming excess of a weak nucleophile (anhydrous methanol) in the absence of a base catalyst, the acyl chloride is rapidly and quantitatively converted into a stable methyl ester (methyl 3-bromo-5-hydroxybenzoate) [2].

  • The Causality: Under these mild conditions, any pre-existing 3-bromo-5-hydroxybenzoic acid (the primary degradation impurity) will not esterify. Therefore, the resulting methyl ester peak accurately represents the intact acyl chloride, while the free acid peak accurately represents the degraded impurity.

Method B: Quantitative NMR (qNMR) (The Orthogonal Absolute Method)

qNMR requires no derivatization, relying instead on the absolute proportionality between the area of a nuclear magnetic resonance signal and the number of nuclei producing it [3]. By using a highly pure internal standard and strictly anhydrous deuterated solvents, the intact molecule is analyzed directly.

  • The Causality: Because qNMR does not rely on a separation column or protic mobile phases, the risk of hydrolysis is eliminated—provided the sample preparation is conducted in a strictly anhydrous environment.

Comparative Performance Data
Performance MetricDirect RP-HPLC (Aqueous)Derivatization RP-HPLCQuantitative NMR (qNMR)
Specificity for Intact Analyte Poor (Hydrolyzes on column)Excellent (Stable derivative)Excellent (Direct observation)
Precision (RSD) N/A (Unstable baseline)< 1.0%< 0.5%
Limit of Quantitation (LOQ) N/A~0.05% (UV Detection)~1.0% (Instrument dependent)
Sample Prep Time 2 minutes10 minutes5 minutes
Primary Use Case Not Recommended Routine QC & Batch ReleaseReference Standard Characterization

Experimental Workflows and Logical Relationships

To visualize the divergence between a flawed direct analysis and a successful derivatization strategy, review the workflow logic below.

Workflow cluster_direct Direct Analysis (Failure Pathway) cluster_deriv Derivatization (Gold Standard) Sample 3-Bromo-5-hydroxybenzoyl chloride (Reactive Analyte) DirectHPLC Direct RP-HPLC (Aqueous Mobile Phase) Sample->DirectHPLC Deriv Quench with Anhydrous MeOH Sample->Deriv Hydrolysis On-Column Hydrolysis (Forms Free Acid) DirectHPLC->Hydrolysis FalsePurity False Purity / Artifacts Hydrolysis->FalsePurity StableDerivative Stable Methyl Ester Derivative Deriv->StableDerivative RPHPLC RP-HPLC-UV Analysis StableDerivative->RPHPLC AccuratePurity Accurate Purity Profiling RPHPLC->AccuratePurity

Workflow comparison: Direct HPLC vs. Pre-column Derivatization for acid chloride analysis.

Field-Proven Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: Pre-Column Derivatization RP-HPLC

Objective: Convert the reactive acyl chloride to a stable methyl ester without altering the pre-existing carboxylic acid impurity profile.

  • Diluent Preparation: Prepare a quenching diluent of Anhydrous Acetonitrile containing 5% Anhydrous Methanol (HPLC Grade). Note: Do not add base (e.g., pyridine or TEA), as base will catalyze the esterification of the pre-existing free acid impurity, leading to a false-positive purity reading.

  • Sample Preparation: Accurately weigh ~10 mg of 3-bromo-5-hydroxybenzoyl chloride into a dry 10 mL volumetric flask.

  • Derivatization: Immediately dissolve and dilute to volume with the quenching diluent. Vortex for 30 seconds and let stand at room temperature for 5 minutes to ensure complete conversion.

  • Self-Validating Control (Resolution Mix): In a separate vial, spike 1 mg of 3-bromo-5-hydroxybenzoic acid (reference standard) into 1 mL of the derivatized sample.

  • Chromatographic Analysis: Inject the sample and the Resolution Mix onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B).

  • Data Interpretation: The Resolution Mix must show baseline separation between the early-eluting free acid and the later-eluting methyl ester. The purity of the original sample is calculated based on the area percent of the methyl ester peak relative to all other impurities.

Protocol 2: Absolute Purity via qNMR

Objective: Determine the absolute mass fraction of the intact acyl chloride using an orthogonal, non-chromatographic technique.

  • Standard Selection: Select a highly pure internal standard (IS) that does not overlap with the analyte's signals. Dimethyl sulfone (TraceCERT®) is ideal, as its sharp singlet appears at ~2.98 ppm, well clear of the analyte's aromatic protons [3].

  • Sample Preparation: In a glovebox or under dry nitrogen, accurately weigh ~15 mg of the analyte and ~5 mg of Dimethyl sulfone into a dry vial.

  • Solvation: Dissolve the mixture in 0.6 mL of strictly anhydrous Acetonitrile-d3 (CD3CN, stored over activated 3Å molecular sieves). Transfer to an oven-dried NMR tube.

  • Acquisition Parameters: Acquire a 1H NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds for aromatic protons) to ensure quantitative integration.

  • Calculation: Integrate the IS singlet (6H) and the distinct aromatic protons of the 3-bromo-5-hydroxybenzoyl chloride (e.g., the meta-coupled protons on the aromatic ring, 3H). Calculate the absolute purity using the standard mass balance equation.

qNMR Sample Analyte: 3-Bromo-5-hydroxybenzoyl chloride NMR 1H qNMR Acquisition (D1 > 5*T1) Sample->NMR IS Internal Standard: Dimethyl sulfone IS->NMR Solvent Anhydrous Solvent: CD3CN Solvent->NMR Integration Signal Integration (Aromatic vs. Aliphatic) NMR->Integration Calc Absolute Purity Calculation Integration->Calc

Quantitative NMR (qNMR) workflow for absolute purity determination of reactive intermediates.

Conclusion

For reactive bifunctional molecules like 3-bromo-5-hydroxybenzoyl chloride, analytical accuracy is entirely dependent on sample stabilization. Direct HPLC analysis is scientifically invalid due to the rapid hydrolysis of the acyl chloride moiety. Pre-column derivatization with anhydrous methanol remains the most robust, high-throughput method for routine purity profiling and impurity tracking. Conversely, qNMR serves as the ultimate orthogonal tool for establishing the absolute purity of reference materials, entirely bypassing the risks associated with chromatographic mobile phases.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 2017. Available at:[Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry (HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol). ResearchGate, 2015. Available at:[Link]

  • Vilsmeier reagent, NaHSe and diclofenac acid chloride: one-pot synthesis of a novel selenoindolinone. RSC Advances, 2019. Available at:[Link]

Comparative

interpreting the NMR spectrum of a 3-Bromo-5-hydroxybenzoyl chloride derivative

An In-Depth Technical Guide to Interpreting the NMR Spectrum of a 3-Bromo-5-hydroxybenzoyl Chloride Derivative Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Interpreting the NMR Spectrum of a 3-Bromo-5-hydroxybenzoyl Chloride Derivative

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation of organic molecules. For drug development professionals and researchers, correctly interpreting the NMR spectrum of a novel or derivatized compound is a critical step in confirming its identity, purity, and stereochemistry. This guide provides a comprehensive analysis of the NMR spectrum of a 3-Bromo-5-hydroxybenzoyl chloride derivative, a trifunctionalized aromatic ring presenting a unique interpretive challenge. By leveraging one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques, we will deconstruct the spectrum, explaining the causal relationships between the molecule's electronic structure and its spectral signature. This guide will also compare the expected spectrum with potential isomers, demonstrating the definitive power of NMR in distinguishing closely related structures.

The Analytical Challenge: Substituent Effects in a Polysubstituted Aromatic System

The 3-Bromo-5-hydroxybenzoyl chloride molecule is an excellent case study for understanding the interplay of substituent effects on an aromatic ring. The chemical environment of each proton and carbon is dictated by the combined electronic influence of three distinct functional groups:

  • -Br (Bromo group): An electron-withdrawing group (EWG) through induction, but a weak deactivator. It exercises a notable "heavy atom effect" on the carbon it's attached to in ¹³C NMR.[1]

  • -OH (Hydroxyl group): A strong electron-donating group (EDG) through resonance, which tends to shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values).[2]

  • -COCl (Acyl Chloride group): A very strong electron-withdrawing group (EWG) through both induction and resonance, which strongly deshields nearby protons and carbons, shifting their signals significantly downfield (to higher ppm values).[3][4]

The 1,3,5-substitution pattern (meta-substitution) leads to a specific set of spin-spin coupling interactions that are key to confirming the isomeric identity of the compound. Differentiating this molecule from, for example, 2-Bromo-5-hydroxybenzoyl chloride, relies entirely on analyzing these coupling patterns and chemical shifts, a task for which NMR spectroscopy is uniquely suited.

Experimental Design for Unambiguous Structure Elucidation

Experimental Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of compound in 0.6 mL CDCl3 or DMSO-d6 d2o Optional: Prepare parallel sample with 1-2 drops of D2O prep->d2o for -OH confirmation h1 ¹H NMR (Proton Spectrum) prep->h1 c13 ¹³C NMR (Broadband Decoupled) h1->c13 dept DEPT-135 c13->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc assign Assign Signals & Correlate Data hsqc->assign structure Confirm Structure assign->structure G cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) H2 H-2 H4 H-4 H2->H4 H6 H-6 H2->H6 H4->H6 C2 C-2 C4 C-4 C6 C-6 H2_hsqc H2_hsqc->C2 H4_hsqc H4_hsqc->C4 H6_hsqc H6_hsqc->C6

Caption: Key COSY and HSQC correlations for the aromatic region. (Note: A placeholder image would be used here).

  • COSY Analysis: The COSY spectrum will show cross-peaks connecting all three aromatic protons (H-2, H-4, H-6) to each other. This confirms that they are all part of the same spin system and are coupled, consistent with the expected meta-relationships.

  • HSQC Analysis: The HSQC spectrum will show three cross-peaks, definitively linking each proton to its attached carbon:

    • H-2 signal will correlate to the C-2 signal.

    • H-4 signal will correlate to the C-4 signal.

    • H-6 signal will correlate to the C-6 signal. This cross-verification between ¹H and ¹³C data provides an exceptionally high degree of confidence in the assignments. [5]

Comparative Analysis: Distinguishing Isomers

The true diagnostic power of this NMR workflow is highlighted when comparing the target molecule with a potential isomer, such as 2-Bromo-5-hydroxybenzoyl chloride.

Feature3-Bromo-5-hydroxybenzoyl chloride (Target)2-Bromo-5-hydroxybenzoyl chloride (Isomer)
Aromatic Protons 3 signals, each integrating to 1H.3 signals, each integrating to 1H.
¹H Multiplicity All signals are multiplets (e.g., triplets) due to meta-coupling only .One signal will be a doublet (ortho-coupling). One will be a doublet of doublets (ortho and meta coupling). One will be a doublet (meta-coupling).
Coupling Constants All J-values will be small (~1-3 Hz).Will show at least one large J-value (~6-9 Hz) for ortho-coupling.
Symmetry Higher degree of symmetry reflected in the coupling patterns.Asymmetric pattern with distinct ortho, meta, and para relationships.

This comparative table clearly shows that a simple analysis of the splitting patterns and coupling constants in the ¹H NMR spectrum can unequivocally differentiate between the two isomers. The presence of a large ortho-coupling constant would immediately rule out the 1,3,5-substitution pattern.

Conclusion

The structural elucidation of 3-Bromo-5-hydroxybenzoyl chloride is a prime example of applying modern NMR spectroscopy to solve complex analytical challenges. By systematically employing a suite of 1D and 2D experiments, we can move beyond simple spectral reading to a deeper, causality-based interpretation. The predictable influence of electron-donating and withdrawing groups on chemical shifts, combined with the rigid geometric information provided by spin-spin coupling constants, allows for the confident assignment of every proton and carbon. Furthermore, comparing this detailed spectral signature against that of potential isomers underscores the unparalleled power of NMR as a definitive tool for chemical structure verification in research and drug development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1969). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan. [Link]

  • Pelloni, S., Lazzeretti, P. (2020). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Takeda, R., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Modeling. [Link]

  • Takeda, R., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • NMR Wiki. (2009, April 12). DEPT. [Link]

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Royal Society of Chemistry. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Creative Biostructure. DEPT and APT NMR Service. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Royal Society of Chemistry. (2020). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

  • Duke University. The Duke NMR Center Coupling constants. [Link]

  • ConnectSci. (1977, February 1). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Modgraph. Proton NMR Chemical Shifts in NMR. Part 141. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • PubMed. (2018, April 4). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Organic Chemistry Data. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Organic Chemistry Data. (2020, February 14). Spin-Spin Splitting: J-Coupling. [Link]

Sources

Validation

comparing the reactivity of 3-Bromo-5-hydroxybenzoyl chloride with 3-bromobenzoyl chloride

This comparative guide provides an in-depth mechanistic and practical analysis of two structurally related but chemically distinct acylating agents: 3-bromobenzoyl chloride and 3-bromo-5-hydroxybenzoyl chloride . While b...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth mechanistic and practical analysis of two structurally related but chemically distinct acylating agents: 3-bromobenzoyl chloride and 3-bromo-5-hydroxybenzoyl chloride . While both share a highly electrophilic benzoyl chloride core, the presence of a phenolic hydroxyl group in the latter fundamentally shifts its reactivity profile, handling requirements, and synthetic applications.

Mechanistic & Structural Analysis

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride ion[1].

3-Bromobenzoyl Chloride: The Monofunctional Electrophile In 3-bromobenzoyl chloride, the bromine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). Because it is meta, it does not donate electron density via resonance to the carbonyl carbon. This inductive withdrawal increases the partial positive charge ( δ+ ) on the carbonyl carbon, significantly lowering the activation energy for the rate-determining nucleophilic attack step compared to an unsubstituted benzoyl chloride[2]. Consequently, it is a highly stable, efficient, and predictable acylating agent under anhydrous conditions.

3-Bromo-5-hydroxybenzoyl Chloride: The AB-Type Bifunctional Monomer The addition of a hydroxyl group at the 5-position transforms the molecule into an AB-type aromatic monomer [3]. It possesses both an electrophilic center (the acyl chloride) and a nucleophilic center (the phenolic hydroxyl). While the hydroxyl group inductively withdraws electrons (further activating the carbonyl), its primary impact is its nucleophilicity. In the presence of even mild bases, the hydroxyl group is deprotonated to form a highly reactive phenoxide ion. This triggers rapid intermolecular self-condensation, leading to the formation of depsides (oligomeric esters) or poly(hydroxybenzoate) derivatives[3].

Reactivity A 3-Bromobenzoyl Chloride (Standard Acylating Agent) C Amide / Ester Product (Clean Substitution) A->C Direct Acylation (Base Catalyzed) B Nucleophile (e.g., Amine) B->C D 3-Bromo-5-hydroxybenzoyl Chloride (AB-Type Monomer) E Interfacial Polycondensation (Phase-Transfer Catalyst) D->E Base / Aqueous-Organic Interface G O-Protection (e.g., Acetate) D->G Protection Strategy F Poly(hydroxybenzoate) Derivative (Self-Condensation) E->F H Controlled Target Molecule G->H 1. Acylation 2. Deprotection

Reaction pathways of 3-bromobenzoyl chloride vs. 3-bromo-5-hydroxybenzoyl chloride.

Comparative Reactivity & Stability Data

The bifunctional nature of 3-bromo-5-hydroxybenzoyl chloride dictates strict storage and handling parameters that are not required for its monofunctional counterpart.

Property3-Bromobenzoyl Chloride3-Bromo-5-hydroxybenzoyl Chloride
Monomer Classification Monofunctional ElectrophileAB-Type Bifunctional Monomer[3]
Carbonyl Electrophilicity High (Enhanced by meta-Br -I effect)[2]High (Enhanced by meta-Br and meta-OH)
Primary Side Reaction Hydrolysis (Moisture sensitive)Intermolecular Self-Condensation (Depsidation)[3]
Stability (Neat) Stable under inert atmosphereHighly unstable; prone to oligomerization
Synthetic Utility Direct acylation of amines/alcoholsPrecursor for polyesters or requires O-protection

Experimental Methodologies

The following protocols highlight the causal reasoning required to handle these differing reactivities. Both workflows are designed as self-validating systems to ensure experimental integrity.

Protocol A: Direct Amidation of 3-Bromobenzoyl Chloride

This protocol leverages the stability of the monofunctional acyl chloride to cleanly synthesize an amide.

  • Reaction Setup: Dissolve 1.0 equivalent of the target amine and 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Without TEA, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. DCM is chosen as an aprotic solvent to prevent competitive solvolysis[1].

  • Acyl Chloride Addition: Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of 3-bromobenzoyl chloride dropwise over 15 minutes.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Cooling prevents localized heating that could lead to side reactions or degradation of the acyl chloride.

  • Self-Validation (Reaction Monitoring): After 1 hour, perform Thin Layer Chromatography (TLC). The disappearance of the amine starting material spot and the emergence of a new, less polar UV-active spot confirms complete conversion.

  • Quenching & Isolation: Add saturated aqueous NaHCO3​ and stir vigorously for 15 minutes.

    • Causality: The bicarbonate selectively hydrolyzes any unreacted acyl chloride into a water-soluble benzoate salt while leaving the amide product in the organic layer, ensuring pure isolation upon phase separation.

Protocol B: Interfacial Polycondensation of 3-Bromo-5-hydroxybenzoyl Chloride

Directly reacting this AB-type monomer with an external nucleophile typically results in a messy mixture of cross-coupled and self-condensed products. Instead, this protocol exploits its bifunctionality to synthesize a high-molecular-weight polyester via interfacial polycondensation[3].

  • Organic Phase Preparation: Dissolve 1.0 equivalent of 3-bromo-5-hydroxybenzoyl chloride in anhydrous DCM.

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution containing 1.1 equivalents of NaOH and 0.05 equivalents of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB).

    • Causality: The NaOH deprotonates the phenolic hydroxyl to form a highly nucleophilic phenoxide. The TBAB is critical; it forms a lipophilic ion pair with the phenoxide, shuttling it across the phase boundary into the DCM layer where the electrophilic acyl chloride resides[3].

  • Polymerization: Vigorously stir the aqueous phase at 0–5 °C. Rapidly add the organic phase to the aqueous phase.

    • Causality: High shear mixing maximizes the surface area of the aqueous-organic interface. The low temperature suppresses the competitive hydrolysis of the acyl chloride by hydroxide ions, favoring the faster phenoxide attack.

  • Self-Validation (Polymer Isolation): After 2 hours, pour the biphasic mixture into an excess of vigorously stirred methanol. The immediate formation of a white, fibrous precipitate validates the successful chain extension into a high-molecular-weight polymer, as short oligomers and unreacted monomers remain soluble in methanol.

References

  • Chemistry LibreTexts - 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

Sources

Comparative

Beyond the Acid Chloride: Strategic Alternatives for Synthesizing Substituted Benzamides from 3-Bromo-5-hydroxybenzoic Acid

As a Senior Application Scientist, I frequently encounter the synthetic pitfalls associated with bifunctional acid chlorides. While 3-bromo-5-hydroxybenzoyl chloride is theoretically an excellent electrophile for synthes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic pitfalls associated with bifunctional acid chlorides. While 3-bromo-5-hydroxybenzoyl chloride is theoretically an excellent electrophile for synthesizing substituted benzamides, the presence of a free phenolic hydroxyl group renders this reagent highly unstable. It is notoriously prone to self-condensation (forming unyielding polyesters), is exceptionally moisture-sensitive, and exhibits a notoriously poor shelf-life[1][2].

To achieve reproducible, high-yielding amidation without the erratic behavior of unprotected phenolic acid chlorides, we must pivot to alternative strategies. This guide evaluates three field-proven methodologies, providing mechanistic insights, quantitative comparisons, and self-validating protocols to optimize your benzamide synthesis workflows.

Alternative 1: Direct Amide Coupling via EDC/HOBt

The most elegant and widely adopted alternative bypasses the acid chloride entirely by starting from the bench-stable precursor, 3-bromo-5-hydroxybenzoic acid. By employing carbodiimides (like EDC) in combination with additives (like HOBt), we can generate a reactive ester in situ[3][4].

Causality & Mechanism: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate can undergo an irreversible O-to-N acyl migration, forming an unreactive N-acylurea. Adding HOBt intercepts the O-acylisourea to form a highly reactive, yet stable, OBt active ester. This ester smoothly undergoes aminolysis. Furthermore, EDC and its urea byproduct are water-soluble, allowing for effortless aqueous workup—a significant advantage when purifying polar phenolic amides[3]. For highly electron-deficient amines, adding a catalytic amount of DMAP accelerates the acyl transfer via an acyliminium intermediate[5].

Protocol: EDC/HOBt-Mediated Coupling

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 15 minutes to allow the formation of the OBt active ester.

    • Self-Validation Step: Spot the reaction on a TLC plate (DCM:MeOH 9:1). You should observe the complete disappearance of the starting acid spot and the appearance of a new, slightly less polar active ester spot.

  • Amidation: Add the target amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours[4].

  • Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. The water-soluble EDC-urea byproduct will cleanly partition into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary.

Alternative 2: Protection-Deprotection Strategy (The Benzyl Ether Route)

When dealing with exceptionally sterically hindered or unreactive amines where direct coupling fails, an acid chloride may be strictly required. In this scenario, the phenolic OH must be masked to prevent polymerization.

Causality & Mechanism: Protecting the phenol as a benzyl ether prevents self-polymerization during thionyl chloride (SOCl₂) mediated acyl chloride formation. The benzyl group is robust under the harsh acidic conditions of chloride formation and the basic conditions of amidation, but can be cleanly removed via Lewis acid cleavage (e.g., BBr₃) post-amidation[6].

Protocol: Benzyl Protection and Acid Chloride Amidation

  • Protection: React 3-bromo-5-hydroxybenzoic acid with benzyl bromide (2.1 equiv) and K₂CO₃ in DMF to form the benzyl ester/benzyl ether. Saponify the ester with LiOH in THF/H₂O to isolate 3-bromo-5-(benzyloxy)benzoic acid.

  • Acid Chloride Formation: Reflux the protected acid in SOCl₂ (with a catalytic drop of DMF) for 2 hours.

    • Self-Validation Step: Monitor the reaction via a gas bubbler. The evolution of HCl and SO₂ gas will cease when the conversion to the acid chloride is complete.

  • Coupling: Concentrate in vacuo to yield the stable 3-bromo-5-(benzyloxy)benzoyl chloride. Dissolve in DCM, cool to 0 °C, and add the amine (1.0 equiv) and Et₃N (2.0 equiv). Stir for 2 hours.

  • Deprotection: Treat the resulting amide with BBr₃ (3.0 equiv) in DCM at -78 °C, slowly warming to room temperature, to reveal the free phenol[6].

Alternative 3: Direct Catalytic Amidation of Esters

For large-scale or green chemistry applications, converting the acid to a methyl ester (Methyl 3-bromo-5-hydroxybenzoate) and performing a direct catalytic amidation is a highly atom-economical approach.

Causality & Mechanism: Esters are bench-stable and immune to self-polymerization. Using a strong guanidine-based organocatalyst like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) facilitates the direct attack of the amine on the ester carbonyl, extruding methanol. This avoids stoichiometric coupling reagents and eliminates the generation of urea byproducts.

Protocol: Catalytic Direct Amidation

  • Preparation: In a sealed pressure vial, combine Methyl 3-bromo-5-hydroxybenzoate (1.0 equiv) and the target amine (1.5 equiv).

  • Catalysis: Add TBD (0.1 equiv) as the organocatalyst.

  • Reaction: Heat the neat mixture (or in a minimal amount of toluene) to 80 °C for 16 hours.

    • Self-Validation Step: Monitor the extrusion of methanol; the reaction is thermodynamically driven to completion by the removal of this volatile byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove the TBD catalyst and excess amine. Concentrate to yield the pure benzamide.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each alternative to guide your synthetic planning:

MetricDirect Coupling (EDC/HOBt)Protection/DeprotectionCatalytic Ester Amidation
Typical Yield 75 - 90%60 - 75% (over 3 steps)65 - 85%
Atom Economy Moderate (Generates urea)Low (Protecting groups)High (Generates MeOH)
Reaction Time 4 - 12 hours24 - 48 hours (total)12 - 24 hours
Scalability Excellent (up to 100g)Moderate (BBr₃ is hazardous)Excellent (kg scale)
Best For Standard primary/secondary aminesHighly unreactive aminesLarge-scale, volatile amines
Visualizing Workflows and Mechanisms

Below is the strategic decision tree for selecting the appropriate alternative based on your specific amine and scale requirements.

G Start 3-Bromo-5-hydroxybenzoic Acid Path1 Direct Coupling (EDC/HOBt or HATU) Start->Path1 Amines, Base Path2 Esterification & Direct Amidation Start->Path2 MeOH, H+ Path3 OH Protection & Acid Chloride Formation Start->Path3 BnBr, then SOCl2 Product Substituted Benzamide Path1->Product Mild, 1-step Path2->Product Catalytic, 2-steps Path3->Product Deprotection needed

Workflow comparison of alternatives to 3-Bromo-5-hydroxybenzoyl chloride for benzamide synthesis.

The mechanism of the preferred EDC/HOBt direct coupling ensures the prevention of side reactions while maintaining the integrity of the unprotected phenol.

G Acid Phenolic Acid (Substrate) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC (Coupling Reagent) EDC->O_Acyl OBt_Ester OBt Active Ester (Stable Intermediate) O_Acyl->OBt_Ester + HOBt HOBt HOBt (Additive) HOBt->OBt_Ester Amide Benzamide Product OBt_Ester->Amide + Amine Amine R-NH2 (Nucleophile) Amine->Amide

Mechanism of EDC/HOBt-mediated amide coupling bypassing the acid chloride intermediate.

References
  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", PubMed Central (PMC), [Link]

  • "Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model", PubMed Central (PMC), [Link]

  • "Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides", Beilstein Journal of Organic Chemistry, [Link]

Sources

Validation

A Comparative Guide to HPLC-UV Method Development for 3-Bromo-5-hydroxybenzoyl Chloride: A Derivatization-Focused Approach

This guide provides an in-depth, experience-driven comparison of analytical strategies for the quantitative determination of 3-Bromo-5-hydroxybenzoyl chloride by High-Performance Liquid Chromatography with Ultraviolet (H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of analytical strategies for the quantitative determination of 3-Bromo-5-hydroxybenzoyl chloride by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. As a highly reactive acyl chloride, direct analysis of this compound presents significant challenges due to its inherent instability in the aqueous mobile phases typically used in reversed-phase HPLC. This guide will objectively compare a direct analysis approach with two scientifically robust derivatization strategies, providing the rationale behind experimental choices and supporting data from analogous compounds to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method.

The Analytical Challenge: The Reactivity of Acyl Chlorides

3-Bromo-5-hydroxybenzoyl chloride is a valuable synthetic intermediate, but its acyl chloride functional group makes it highly susceptible to nucleophilic attack, particularly by water. This leads to rapid hydrolysis to the corresponding carboxylic acid (3-Bromo-5-hydroxybenzoic acid), as illustrated by the general mechanism for benzoyl chloride hydrolysis.[1][2] This reactivity makes direct analysis using standard reversed-phase HPLC methods, which employ aqueous-organic mobile phases, exceptionally difficult. The analyte would likely degrade on-column, leading to inaccurate quantification, poor peak shape, and non-reproducible results.[3][4]

Therefore, a successful analytical method must circumvent this instability. This guide will compare the following three approaches:

  • Direct Reversed-Phase HPLC Analysis: A theoretical discussion of a challenging and generally not recommended approach.

  • Pre-Column Derivatization with Methanol: Conversion of the acyl chloride to a stable ester.

  • Pre-Column Derivatization with 2-Nitrophenylhydrazine: Conversion to a stable, chromophoric hydrazone derivative for enhanced UV sensitivity.

Method Comparison: Direct Analysis vs. Derivatization Strategies

The choice of analytical strategy will profoundly impact method robustness, sensitivity, and accuracy. The following sections compare the theoretical underpinnings and expected performance of each approach.

Direct Analysis: A High-Risk, Low-Reward Strategy

While direct analysis of reactive intermediates is sometimes attempted, it is fraught with difficulty for acyl chlorides.[4] A hypothetical direct method would necessitate conditions that minimize hydrolysis, such as:

  • Non-aqueous reversed-phase chromatography: Using an entirely organic mobile phase. However, this severely limits the choice of stationary phases and can lead to poor peak shapes for polar analytes.

  • Ultra-fast gradients: Minimizing the residence time of the analyte on the column to reduce the opportunity for hydrolysis. This often sacrifices resolution.

Given the high probability of on-column degradation, this approach is not recommended for routine quantitative analysis. The resulting data would likely fail to meet the system suitability and validation requirements outlined in the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Derivatization: The Path to a Robust and Reliable Method

Derivatization converts the highly reactive analyte into a stable molecule that is amenable to chromatographic analysis.[3][9][10] This approach is widely cited as a reliable method for the trace analysis of acyl chlorides.[3][9][11] We will compare two such strategies.

This approach involves reacting 3-Bromo-5-hydroxybenzoyl chloride with methanol to form the more stable methyl 3-bromo-5-hydroxybenzoate. This is a straightforward reaction that effectively "quenches" the reactive acyl chloride.[4]

Reacting the acyl chloride with a nucleophilic agent that also contains a strong chromophore can significantly enhance detection sensitivity. 2-Nitrophenylhydrazine reacts with the acyl chloride to form a stable hydrazone derivative.[3][9][11] The nitro group provides a strong UV absorbance at a higher wavelength, which can help to minimize interference from the sample matrix.[3][9]

Performance Comparison of Derivatization Strategies

The following table summarizes the anticipated performance of the two proposed derivatization methods based on established principles for similar compounds.

Parameter Method A: Methanol Derivatization Method B: 2-Nitrophenylhydrazine Derivatization Rationale & Justification
Stability of Derivative HighHighBoth esters and hydrazones are significantly more stable in aqueous solutions than acyl chlorides.
Sensitivity (UV Detection) ModerateHighThe 2-nitrophenylhydrazone derivative possesses a much stronger chromophore, leading to greater UV absorbance and thus lower limits of detection and quantification.[3][9][11]
Specificity GoodExcellentThe derivatization with 2-nitrophenylhydrazine shifts the maximum absorbance wavelength (λmax) to a region with less potential for matrix interference (around 395 nm).[3][9]
Ease of Implementation SimpleModerately ComplexThe reaction with methanol is very straightforward. The reaction with 2-nitrophenylhydrazine may require optimization of reaction time, temperature, and reagent concentration.[3][9]
Applicability Good for purity and major component analysis.Ideal for trace-level analysis and impurity quantification.The enhanced sensitivity of Method B makes it superior for detecting small amounts of the analyte.

Experimental Protocols & Method Development Workflow

The following sections provide detailed, step-by-step protocols for the two derivatization methods and a visual representation of the overall method development workflow.

Method Development and Validation Workflow

The development of a robust HPLC method should follow a logical progression from initial parameter selection to full validation according to ICH guidelines.[6][12]

Method_Development_Workflow cluster_prep Phase 1: Preparation & Derivatization cluster_hplc Phase 2: HPLC Method Optimization cluster_validation Phase 3: Method Validation (ICH Q2(R1)) start Prepare Standard and Sample Solutions in Aprotic Solvent (e.g., Acetonitrile) deriv Perform Derivatization Reaction (Methanol or 2-Nitrophenylhydrazine) start->deriv quench Quench Reaction (if necessary) and Dilute deriv->quench col_select Column Selection (C18, 5 µm, 4.6 x 250 mm) quench->col_select Inject Derivatized Sample mob_phase Mobile Phase Optimization (Acetonitrile/Water or Methanol/Water with Acid Modifier) col_select->mob_phase detection Wavelength Selection (e.g., ~254 nm for Ester, ~395 nm for Hydrazone) mob_phase->detection gradient Gradient Elution Optimization detection->gradient specificity Specificity gradient->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Overall workflow for HPLC method development and validation.

Detailed Experimental Protocol: Method A (Methanol Derivatization)
  • Standard Preparation: Accurately weigh approximately 10 mg of 3-Bromo-5-hydroxybenzoyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous methanol. This solution contains the methyl 3-bromo-5-hydroxybenzoate derivative at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 3-Bromo-5-hydroxybenzoyl chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous methanol. Allow the reaction to proceed for at least 30 minutes at room temperature.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A to 20% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: As per USP <621>, inject five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[5][13]

Detailed Experimental Protocol: Method B (2-Nitrophenylhydrazine Derivatization)

This protocol is adapted from established methods for other acyl chlorides.[3][9][11]

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

    • Reaction Buffer: Prepare a suitable buffer, for example, a borate buffer at pH 9.0, if required to facilitate the reaction, though for highly reactive acyl chlorides, this may not be necessary.[14]

  • Standard Preparation: Prepare a stock solution of 3-Bromo-5-hydroxybenzoyl chloride in anhydrous acetonitrile (e.g., 1 mg/mL). In a reaction vial, mix 100 µL of the standard stock solution with 100 µL of the derivatization reagent. Allow the reaction to proceed at room temperature for 30 minutes.[3][9] Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Sample Preparation: Prepare a sample solution in anhydrous acetonitrile at a similar concentration to the standard. Perform the derivatization reaction in the same manner as for the standard.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% A to 10% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 395 nm.[3][9]

    • Injection Volume: 10 µL.

  • System Suitability: Inject five replicate injections of the derivatized standard. The RSD for the peak area should be ≤ 2.0%.[5][13]

Derivatization Reaction Diagrams

Caption: Comparison of derivatization reaction schemes.

Conclusion and Recommendations

Direct HPLC-UV analysis of 3-Bromo-5-hydroxybenzoyl chloride is not a viable strategy for reliable quantification due to the compound's high reactivity and instability in aqueous media. A pre-column derivatization approach is essential for developing a robust, reproducible, and accurate analytical method.

Recommendation:

  • For routine analysis, purity assessment, and assays where sensitivity is not the primary concern, Method A (Methanol Derivatization) offers a simple, rapid, and effective solution.

  • For trace-level quantification, impurity profiling, or when maximum sensitivity is required, Method B (2-Nitrophenylhydrazine Derivatization) is the superior choice. The formation of a highly chromophoric derivative allows for significantly lower detection limits and improved specificity by shifting the analysis to a longer wavelength, away from potential matrix interferences.[3][9][11]

The final choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte and the complexity of the sample matrix. In all cases, the chosen method must be fully validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][12][15]

References

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • SIELC Technologies. Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Benzoyl chloride, 2-chloro-4-nitro- on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • The Alexandria Journal of Chemical Sciences. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). Title: THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]

  • UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]

  • ACS Publications. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]

  • ACS Omega. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • ResearchGate. (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]

  • ResearchGate. Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS Food Chemistry. [Link]

Sources

Comparative

Chemoselective Esterification of Bifunctional Substrates: A Kinetic Comparison of Catalytic Systems for 3-Bromo-5-hydroxybenzoyl Chloride

As a Senior Application Scientist, I frequently design synthetic routes for complex active pharmaceutical ingredients (APIs). When working with bifunctional building blocks like 3-bromo-5-hydroxybenzoyl chloride, we face...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design synthetic routes for complex active pharmaceutical ingredients (APIs). When working with bifunctional building blocks like 3-bromo-5-hydroxybenzoyl chloride, we face a classic chemoselectivity paradox. The molecule contains both a highly electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group. When reacting this substrate with an external aliphatic alcohol, the kinetic competition between the desired intermolecular esterification ( kester​ ) and the parasitic intramolecular/intermolecular self-condensation ( kself​ ) dictates the success of the reaction[1].

To objectively evaluate the optimal approach for this transformation, we must analyze the kinetic profiles of three distinct catalytic reagents: Pyridine , 4-Dimethylaminopyridine (DMAP) , and N-Methylimidazole (NMI) .

The Mechanistic Framework & Chemoselectivity Challenge

The core of the issue lies in the relationship between the catalyst's basicity (pKa) and its nucleophilicity. The rate of nucleophilic catalysis depends on the rapid formation of an activated acyl intermediate.

While DMAP is the industry standard for acyl transfer, its high basicity (pKa ~9.7) partially deprotonates the phenolic -OH of the substrate (pKa ~9.0). This generates a highly nucleophilic phenoxide, drastically increasing kself​ and leading to rapid oligomerization[2].

Conversely, NMI operates as a superior chemoselective catalyst. With a lower pKa (~7.0), NMI rapidly attacks the acyl chloride to form a highly electrophilic N-acylimidazolium ion without deprotonating the phenol. This kinetic differentiation ensures that the target aliphatic alcohol outcompetes the neutral phenol for the activated acyl species[3].

Pathways Substrate 3-Bromo-5-hydroxybenzoyl chloride Ester Desired Ester (Chemoselective) Substrate->Ester k_ester Polymer Oligomers/Polymers (Self-Condensation) Substrate->Polymer k_self Alcohol External Alcohol (ROH) Alcohol->Ester

Kinetic competition between desired esterification and phenolic self-condensation.

Quantitative Performance Comparison

The following data summarizes the esterification of 3-bromo-5-hydroxybenzoyl chloride with ethanol (1.2 equiv) in dichloromethane at 0 °C, using 10 mol% of the respective catalyst.

Catalytic SystemConjugate Acid pKaRelative Rate ( krel​ )Target Ester Yield (%)Oligomer Byproduct (%)Chemoselectivity Rating
Pyridine 5.214235Poor
DMAP 9.7~10,0005840Moderate (High Phenoxide Interference)
NMI 7.0~4,00091<5Excellent

As the data demonstrates, while DMAP offers the highest absolute reaction rate, its basicity compromises the structural integrity of the product. NMI provides the optimal balance: a reaction rate significantly faster than uncatalyzed or pyridine-catalyzed pathways, but with a pKa low enough to maintain the phenol in its less nucleophilic, protonated state[2][3].

NMICycle AcylCl Acyl Chloride Intermediate N-Acylimidazolium Ion AcylCl->Intermediate + NMI NMI N-Methylimidazole (NMI) NMI->Intermediate Product Ester Product Intermediate->Product + ROH Alcohol Alcohol (ROH) Alcohol->Product Product->NMI Catalyst Regeneration

Nucleophilic catalysis pathway of NMI forming the reactive N-acylimidazolium intermediate.

Self-Validating Experimental Protocol: NMI-Catalyzed Chemoselective Esterification

A protocol is only as reliable as its built-in controls. This workflow utilizes low-temperature pre-activation and real-time HPLC monitoring to validate the formation of the N-acylimidazolium intermediate before the external alcohol is introduced. This ensures the catalyst functions strictly as a nucleophilic transfer agent rather than a simple Brønsted base.

Step 1: Baseline Establishment & System Purging

  • Dissolve 10 mmol of 3-bromo-5-hydroxybenzoyl chloride in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality Check: Argon prevents ambient moisture from hydrolyzing the acyl chloride to the unreactive carboxylic acid, which would skew kinetic data and lower yields.

Step 2: Low-Temperature Intermediate Generation

  • Cool the reactor to -20 °C using a dry ice/isopropanol bath.

  • Inject 1.0 mmol (10 mol%) of N-Methylimidazole (NMI) dropwise.

  • Causality Check: The low temperature kinetically traps the highly reactive N-acylimidazolium intermediate and suppresses any background thermal self-condensation of the neutral phenol[3].

Step 3: Kinetic Trapping with Target Alcohol

  • After 15 minutes of pre-activation, inject 12 mmol (1.2 equiv) of the target aliphatic alcohol (e.g., anhydrous ethanol).

  • Monitor the reaction via HPLC (aliquots quenched in cold acetonitrile). The disappearance of the intermediate peak and the appearance of the ester peak validates the kinetic flow.

Step 4: Quench and Phase Separation

  • Once HPLC indicates >95% conversion (typically 2-3 hours), quench the reaction with 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality Check: The mild acidic quench neutralizes the NMI catalyst without hydrolyzing the newly formed ester, locking the product distribution for accurate yield analysis.

Sources

Validation

A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in Aromatic Ring Reactions

For researchers and professionals in drug development and synthetic chemistry, the ability to precisely control where a new functional group is introduced onto an aromatic ring is paramount. This control, known as regios...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the ability to precisely control where a new functional group is introduced onto an aromatic ring is paramount. This control, known as regioselectivity, is the cornerstone of efficient and predictable synthesis. This guide moves beyond simple textbook rules to provide a comparative analysis of the factors governing regioselectivity, modern control strategies, and robust experimental methods for its assessment. We will explore the causality behind experimental choices, offering field-proven insights to elevate your synthetic strategies.

The Bedrock of Regioselectivity: Electrophilic Aromatic Substitution (EAS)

The most common and foundational reactions on aromatic rings are Electrophilic Aromatic Substitution (EAS) reactions. The regiochemical outcome is dictated not by the incoming electrophile, but by the substituent(s) already present on the ring. These substituents exert powerful electronic and steric influences that determine the position of the next substitution.[1][2]

Electronic Effects: The Push and Pull of Electrons

The electronic nature of a substituent determines whether it "activates" (speeds up) or "deactivates" (slows down) the reaction compared to unsubstituted benzene.[3] This same effect directs the incoming electrophile to specific positions.

  • Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3] They are termed ortho, para-directors because they donate electron density primarily to the ortho (1,2) and para (1,4) positions.[4][5] This is because the carbocation intermediate (the sigma complex) formed during the reaction is most stabilized by resonance when the electrophile adds to these positions.[6][7]

    • Causality: The stability of the intermediate is the key. For a substituent like methoxy (-OCH₃), resonance structures can be drawn where the positive charge of the sigma complex is delocalized onto the oxygen atom, creating a particularly stable contributor. This level of stabilization is not possible if the electrophile adds to the meta position.[6]

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less nucleophilic and less reactive.[1][3] They direct incoming electrophiles to the meta (1,3) position.

    • Causality: Electron-withdrawing groups destabilize the positively charged sigma complex. However, this destabilization is most pronounced when the attack is at the ortho or para positions, where resonance places the positive charge directly adjacent to the electron-withdrawing group. The meta position, by avoiding this direct destabilizing interaction, becomes the "least bad" option and therefore the major pathway.[8][9]

  • The Halogen Anomaly: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electronegativity (inductive effect), yet they are ortho, para-directors because their lone pairs can participate in resonance to stabilize the carbocation intermediate, similar to activating groups.[2][3]

The interplay of these effects is summarized below.

Diagram 1: Guiding Principles of Regioselectivity in EAS

G sub Substituted Benzene act Activating Groups (Electron Donating) sub->act Donates e⁻ density (Resonance / Induction) deact Deactivating Groups (Electron Withdrawing) sub->deact Withdraws e⁻ density (Resonance / Induction) act_ex Examples: -OH, -NH2, -OR, -Alkyl act->act_ex op_dir Ortho/Para Substitution act->op_dir op_prod Major Products: 1,2- and 1,4-isomers op_dir->op_prod deact_ex Examples: -NO2, -CN, -SO3H, -C=O deact->deact_ex m_dir Meta Substitution deact->m_dir m_prod Major Product: 1,3-isomer m_dir->m_prod

Caption: Flowchart illustrating how substituent electronic effects direct incoming electrophiles.

Table 1: Directing Effects of Common Functional Groups in EAS [10]

Activating/Deactivating StrengthDirecting EffectExamples
Strongly Activating Ortho, Para-NH₂, -NHR, -NR₂, -OH, -O⁻
Moderately Activating Ortho, Para-NHCOR, -OR
Weakly Activating Ortho, Para-Alkyl, -Aryl
Weakly Deactivating Ortho, Para-F, -Cl, -Br, -I
Moderately Deactivating Meta-C≡N, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR
Strongly Deactivating Meta-NO₂, -NR₃⁺
Steric Effects: The Influence of Bulk

While electronic effects establish the primary regiochemical preference, steric hindrance can significantly influence the ratio of products, particularly between the ortho and para positions.[1][11]

  • Causality: The transition state for ortho substitution involves bringing the (often bulky) electrophile into close proximity with the existing substituent.[12] If the substituent is large, this interaction creates steric strain, raising the activation energy for the ortho pathway.[13][14] The para position is remote and unaffected by this strain, making it the more favorable site for bulky groups.[12]

Table 2: Comparison of Product Distribution in the Nitration of Alkylbenzenes [12]

Substrate (Alkylbenzene)Alkyl Group (-R)Ortho Product (%)Para Product (%)Para/Ortho Ratio
Toluene-CH₃59370.63
Ethylbenzene-CH₂CH₃45491.09
Isopropylbenzene-CH(CH₃)₂30622.07
tert-Butylbenzene-C(CH₃)₃16734.56

This data clearly demonstrates that as the steric bulk of the activating alkyl group increases, the reaction progressively favors substitution at the less hindered para position.[12][13]

Beyond Classical EAS: Modern Methods for Regiocontrol

While the principles of EAS are powerful, modern synthetic challenges often require regioselectivity that runs counter to the inherent electronic biases of a substrate. This has led to the development of advanced catalytic methods.

Transition Metal-Catalyzed C-H Functionalization

This field has revolutionized synthesis by allowing for the direct conversion of C-H bonds into new functional groups, often with exquisite regiocontrol.[15][16]

  • Directed C-H Activation: This is the most common strategy. A "directing group" (DG) is installed on the substrate, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium).[17] This coordination event brings the catalyst into close proximity to a specific C-H bond, usually at the ortho position, leading to its selective cleavage and functionalization. This overrides the classical electronic preferences.[18]

  • Non-Covalent Interactions: Emerging strategies utilize non-covalent interactions (e.g., hydrogen bonding) between a substrate and a ligand on the catalyst to achieve site-selectivity, avoiding the need to install and remove a covalent directing group.[19]

  • Catalyst/Ligand Control: In some systems, the choice of catalyst or ligand alone can be used to switch the regioselectivity, providing access to different isomers from the same starting material under different catalytic conditions.[15] This represents a significant advancement in synthetic flexibility.

Shape-Selective Catalysis with Zeolites

For certain industrial-scale reactions, solid acid catalysts like zeolites can provide remarkable para-selectivity.[20]

  • Causality: Zeolites possess a microporous structure with channels and cavities of a specific size and shape. The transition state for ortho or meta substitution is bulkier than that for para substitution. The confined space within the zeolite pores preferentially allows the formation of the slimmer para transition state, effectively blocking the formation of other isomers.[20][21] This "shape-selectivity" is a powerful tool for producing high-purity para-substituted products.[20]

Experimental Assessment of Regioselectivity: A Practical Guide

Determining the outcome of a reaction is as critical as controlling it. A multi-pronged approach combining direct analysis of the crude reaction mixture with purification and characterization of individual isomers is the most rigorous method.

Diagram 2: General Experimental Workflow for Assessing Regioselectivity

G start 1. Perform Aromatic Substitution Reaction workup 2. Reaction Work-up & Isolation of Crude Product start->workup analysis 3. Analysis of Crude Mixture workup->analysis purify 5. Purification of Isomers workup->purify If isomer separation is required nmr 3a. ¹H NMR / ¹³C NMR analysis->nmr Spectroscopic Analysis gcms 3b. GC-MS / LC-MS analysis->gcms Chromatographic Analysis ratio 4. Determine Regioisomeric Ratio nmr->ratio gcms->ratio column 5a. Column Chromatography / Prep-HPLC purify->column characterize 6. Full Characterization of Pure Isomers column->characterize

Caption: A typical workflow for determining the regiochemical outcome of a reaction.

Protocol: Quantitative Analysis by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the most powerful and direct tool for determining the regioisomeric ratio in a crude product mixture, as it avoids potential biases from purification steps.[22][23]

Objective: To determine the relative amounts of ortho, meta, and para isomers in a crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of the dried, crude reaction product (approx. 5-10 mg).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard with a known concentration if absolute quantification is needed (e.g., tetramethylsilane (TMS) is often used for chemical shift referencing, but a different standard like 1,3,5-trimethoxybenzene might be used for quantification).[23]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Step for Quantification: Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ relaxation time of the protons being analyzed) to allow for full relaxation of all protons. This is essential for accurate integration. A d1 of 30 seconds is often a safe starting point if T₁ values are unknown.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify unique, well-resolved signals corresponding to each regioisomer. Aromatic protons are often ideal, as their splitting patterns and chemical shifts are highly sensitive to the substitution pattern. For example, a para-substituted ring often shows two distinct doublets (an AA'BB' system), while ortho and meta isomers have more complex patterns.

    • Carefully integrate the chosen signals for each isomer.

    • Calculate the ratio of the isomers by normalizing the integral values. For example, if a proton signal unique to the ortho isomer integrates to 1.0, and a signal for the para isomer integrates to 2.5, the ortho:para ratio is 1.0 : 2.5 or 28.6% : 71.4%.

Protocol: Separation of Regioisomers by Flash Column Chromatography

Often, pure samples of each isomer are required for biological testing or further synthetic steps. Flash column chromatography is the standard method for this separation.[24]

Objective: To separate a mixture of regioisomers into pure fractions.

Methodology:

  • TLC Method Development:

    • Develop a solvent system (eluent) using Thin Layer Chromatography (TLC) that provides good separation between the isomer spots. The goal is a difference in retention factor (Rƒ) of at least 0.1. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Test various solvent ratios to optimize separation. Sometimes, trying different stationary phases (e.g., alumina instead of silica) or solvent systems is necessary.[24]

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using the chosen eluent, ensuring a flat, stable bed of silica with no air bubbles.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This often results in better separation than loading the sample as a solution ("wet loading").

    • Carefully add the sample to the top of the packed column.

    • Begin eluting the column with the solvent system, applying positive pressure (e.g., from a nitrogen line or air pump) to achieve a fast flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Analyze the collected fractions by TLC to identify which ones contain the pure separated isomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Comparison of Analytical Techniques
TechniquePrimary UseAdvantagesDisadvantages
¹H / ¹³C NMR Quantitative analysis of crude mixture; structural confirmation of pure isomers.[25][26]Provides accurate ratios without purification bias; gives rich structural information.Can be difficult to resolve signals in complex mixtures; requires expertise in spectral interpretation.
HPLC / Prep-HPLC Analytical and preparative separation of isomers.[27][28][29]Excellent resolving power for difficult separations; can be automated.Can be difficult to find conditions that separate very similar isomers; preparative scale can be expensive.[28]
GC-MS Analysis of volatile and thermally stable isomers.High separation efficiency; provides mass information for identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.

The Rise of Predictive Tools

In modern drug discovery and process development, predicting the outcome of a reaction before it is run in the lab can save significant time and resources.

  • Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of the reaction intermediates for each possible pathway (ortho, meta, para). The pathway with the lowest activation energy is predicted to be the major product.[30]

  • Semi-Empirical Methods & Machine Learning: Newer, faster computational tools like RegioSQM use semi-empirical methods to calculate proton affinities on the aromatic ring to predict the most nucleophilic (i.e., most reactive) site.[31][32] These methods have shown high success rates (often >90%) in retrospective analyses of thousands of literature reactions.[31] Machine learning models trained on large reaction datasets are also emerging as powerful predictive tools.[33][34]

These computational approaches, while not replacing experimental verification, are invaluable for hypothesis generation, reaction planning, and troubleshooting unexpected regiochemical outcomes.[35]

Conclusion

Assessing and controlling the regioselectivity of reactions on aromatic rings is a multifaceted discipline that combines a deep understanding of fundamental principles with the application of modern synthetic and analytical technologies. For the research scientist, mastery lies not just in knowing the rules of ortho, para, and meta direction, but in understanding the underlying causality of electronic stabilization and steric repulsion. This knowledge is the key to rationally designing experiments, whether it involves leveraging inherent substrate biases, overriding them with advanced catalytic systems, or employing shape-selective catalysts. By combining these predictive and synthetic strategies with rigorous, quantitative analytical protocols, researchers can navigate the complexities of aromatic substitution to achieve their synthetic goals with precision and efficiency.

References

  • What Are Ortho Para Directing Groups? - Master Chemistry. (2023). Vertex AI Search.
  • Tiwari, V. K., & Kapur, M. (2019). Catalyst-controlled positional-selectivity in C–H functionalizations. Organic & Biomolecular Chemistry, 17(5), 1007-1026. [Link]

  • Jorgensen, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-666. [Link]

  • Jorgensen, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing).
  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved March 14, 2026. [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (n.d.). KIT.
  • Directing Effects. (2024). ChemTalk. [Link]

  • Ortho, Para, Meta. (2022). Chemistry Steps. [Link]

  • Regiocontrol in transition-metal-catalyzed C–H functionalization. (n.d.). ResearchGate. [Link]

  • Substituent Effects. (n.d.). Lumen Learning, Organic Chemistry II. [Link]

  • RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. (n.d.). Semantic Scholar. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Ortho para meta positions. (n.d.). Source not specified.
  • Ortho Meta Para Directors - Activating and Deactivating Groups. (2018). YouTube. [Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025). Research Collection. [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr. (2023). Source not specified.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Kruszyk, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4644-4653. [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). PubMed. [Link]

  • Electrophilic Aromatic Substitution. (2022). ChemTalk. [Link]

  • Update to 2012 Bode Research Group. (n.d.). bode.ethz.ch.
  • Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. (n.d.). PMC. [Link]

  • High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. (2007). Taylor & Francis. [Link]

  • Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. (2007). PubMed. [Link]

  • Directing Effects (OCR A Level Chemistry A): Revision Note. (n.d.). Save My Exams. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. (n.d.). ORCA. [Link]

  • Regioselectivity and Substituent Effects. (n.d.). Introduction to Organic Chemistry. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. [Link]

  • Quantitative Determination of the Regioselectivity of Nucleophilic Addition to η3-Propargyl Rhenium Complexes and Direct Observation of an Equilibrium Between η3-Propargyl Rhenium Complexes and Rhenacyclobutenes. (n.d.). PMC. [Link]

  • Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. (2019). AZoM. [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025). Request PDF on ResearchGate. [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). The Journal of Organic Chemistry. [Link]

  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (n.d.). ChemRxiv. [Link]

  • RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. (n.d.). Source not specified.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]

  • Chromatographic separation of TAG regioisomers typical of... (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]

  • Determination of regio- and diastereoselectivity by 1H NMR. (n.d.). Rsc.org. [Link]

  • Experimental and theoretical investigation of regioselectivity for a series of ketoimines with nuclear magnetic resonance spectroscopy and density functional theory. (n.d.). American Chemical Society. [Link]

  • Steric effects. (n.d.). In Wikipedia. Retrieved March 14, 2026. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Semantic Scholar. [Link]

Sources

Comparative

comparing the efficacy of acetyl vs benzyl protecting groups for the hydroxyl moiety

The strategic masking of the hydroxyl (–OH) moiety is a foundational element of multi-step organic synthesis, particularly in carbohydrate chemistry, peptide synthesis, and complex natural product development[1]. Because...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic masking of the hydroxyl (–OH) moiety is a foundational element of multi-step organic synthesis, particularly in carbohydrate chemistry, peptide synthesis, and complex natural product development[1]. Because the hydroxyl group acts as both a nucleophile and a hydrogen-bond donor, it must be temporarily shielded to prevent unwanted side reactions.

This guide provides an in-depth comparative analysis of two of the most ubiquitous, yet chemically orthogonal, hydroxyl protecting groups: the Acetyl (Ac) ester and the Benzyl (Bn) ether. By examining their mechanistic causality, stability profiles, and experimental handling, researchers can rationally design highly efficient synthetic routes.

Mechanistic Profiling & Causality

The Acetyl (Ac) Group: Kinetic Control and Esterification

The acetyl group is an ester-based protecting group prized for its atom economy and mild cleavage conditions[2].

Mechanism of Installation: Acetylation is typically driven by kinetic control using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a pyridine base. The addition of 4-Dimethylaminopyridine (DMAP) is a critical causal choice for sterically hindered alcohols. DMAP acts as a highly efficient nucleophilic catalyst, generating a reactive acyl pyridinium intermediate that accelerates the acylation rate by up to 10,000 times compared to pyridine alone[2].

The Acyl Migration Phenomenon: A major vulnerability of the acetyl group is its susceptibility to intramolecular acyl migration, a phenomenon highly prevalent in polyhydroxylated compounds like carbohydrates[3]. Under basic conditions (or mild acidic conditions), the acetyl group can migrate to an adjacent free hydroxyl group. This proceeds via the formation of a cyclic orthoester intermediate following the deprotonation of the neighboring hydroxyl[4].

Stereochemistry dictates the kinetics of this migration: it is significantly faster between cis-hydroxyl groups than trans-hydroxyl groups due to reduced ring strain in the five-membered transition state[5]. In pyranosides, this typically results in a thermodynamically driven clockwise migration (e.g., from O-2 → O-3 → O-4 → O-6)[6].

G A 1,2-Diol Monoacetate (C2-OAc, C3-OH) B Base-Catalyzed Deprotonation A->B C Cyclic Orthoester Intermediate B->C Nucleophilic Attack D Ring Opening & Acyl Transfer C->D E Migrated Acetate (C2-OH, C3-OAc) D->E

Mechanism of base-catalyzed intramolecular acyl migration via an orthoester intermediate.

The Benzyl (Bn) Group: Thermodynamic Stability and Etherification

The benzyl group is an ether-based protecting group characterized by its exceptional thermodynamic stability[7].

Mechanism of Installation: Benzylation relies on the Williamson ether synthesis. The hydroxyl group is deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form an alkoxide, which subsequently undergoes an S_N2 substitution with benzyl bromide (BnBr)[7]. Because ether linkages do not possess an electrophilic carbonyl carbon, benzyl groups are completely immune to the orthoester-mediated migration seen with acetyl groups.

Mechanism of Deprotection: Benzyl ethers are highly resistant to bases, nucleophiles, and mild acids[1]. Their removal requires orthogonal conditions, most commonly catalytic hydrogenolysis. Under a hydrogen atmosphere, the benzyl ether adsorbs onto a Palladium on Carbon (Pd/C) catalyst. The palladium inserts into the benzylic C–O bond (oxidative addition), followed by reductive elimination with hydrogen gas to yield the free alcohol and toluene as a volatile byproduct[8].

Strategic Selection & Orthogonality

The true power of Ac and Bn groups lies in their orthogonality. An acetyl group can be cleanly removed via Zemplén transesterification (NaOMe/MeOH) without disturbing a benzyl ether[4]. Conversely, a benzyl group can be cleaved via hydrogenolysis without hydrolyzing an acetyl ester[7].

G Start Hydroxyl Protection Required Base Downstream Strong Bases or Nucleophiles? Start->Base Red Presence of Reducible Functional Groups? Base->Red Yes Mig Adjacent Free Hydroxyls? (Migration Risk) Base->Mig No Bn Select Benzyl (Bn) Stable to Base/Nucleophiles Red->Bn No Ac Select Acetyl (Ac) Mild Cleavage Red->Ac Yes (Avoid Pd/C) Mig->Bn Yes (Avoid Ac) Mig->Ac No

Decision matrix for selecting between Acetyl and Benzyl protecting groups in organic synthesis.

G Sub Molecule with Ac and Bn Groups Cond1 NaOMe / MeOH (Zemplén) Sub->Cond1 Cond2 H2, Pd/C (Hydrogenolysis) Sub->Cond2 Res1 Ac Cleaved Bn Intact Cond1->Res1 Res2 Bn Cleaved Ac Intact Cond2->Res2

Orthogonal deprotection strategies demonstrating selective cleavage of Ac and Bn groups.

Comparative Performance Data

ParameterAcetyl (Ac) GroupBenzyl (Bn) Group
Chemical Class EsterEther
Installation Reagents Ac₂O or AcCl, Pyridine, DMAP (cat.)BnBr, NaH, DMF (Williamson Synthesis)
Deprotection Reagents NaOMe/MeOH (Zemplén) or K₂CO₃/MeOHH₂, Pd/C (Hydrogenolysis) or Dissolving Metal
Stability Profile Stable to mild acids and oxidants. Labile to bases and nucleophiles.Highly stable to strong bases, nucleophiles, oxidants, and mild acids.
Migration Risk High (via cyclic orthoester intermediate, especially in cis-diols)None (Ether linkage prevents orthoester formation)
Atom Economy High (Low molecular weight byproduct: methyl acetate)Lower (Generates toluene during hydrogenolysis)
Steric Hindrance Low (Easily installed on secondary/tertiary alcohols)Moderate (S_N2 mechanism limits efficiency on tertiary alcohols)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quenching and monitoring steps to ensure reaction integrity.

Protocol 1: DMAP-Catalyzed Acetylation of Alcohols

Causality Note: DMAP is kept strictly catalytic (0.1 eq) to prevent basic side reactions, while the reaction is initiated at 0 °C to control the exothermic formation of the acyl pyridinium complex.

  • Preparation: Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq). Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dropwise, add acetic anhydride (Ac₂O) (1.5 eq).

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via TLC (typically 1-3 hours).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove pyridine), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

Protocol 2: Zemplén Deacetylation

Causality Note: Strictly anhydrous methanol is used to prevent saponification side reactions. The catalytic nature of NaOMe prevents base-catalyzed acyl migration if partial deprotection is desired[4].

  • Preparation: Dissolve the acetylated substrate in anhydrous methanol (10 mL/g of substrate) under argon.

  • Catalysis: Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol to achieve a final concentration of 0.1 eq NaOMe.

  • Monitoring: Stir at room temperature. Monitor via TLC until the starting material is consumed (typically 30 mins to 2 hours).

  • Quench & Workup: Neutralize the reaction mixture by adding acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) until the pH reaches 7. Filter the resin and concentrate the filtrate in vacuo to yield the pure deacetylated product.

Protocol 3: Williamson Benzylation of Alcohols

Causality Note: Tetrabutylammonium iodide (TBAI) can be added as a catalyst to generate the more reactive benzyl iodide in situ, accelerating the S_N2 substitution.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise, followed by TBAI (0.1 eq).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench & Workup: Cool to 0 °C and carefully quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 4: Catalytic Hydrogenolysis of Benzyl Ethers

Causality Note: The flask must be thoroughly purged with inert gas before introducing hydrogen to prevent the combustion of the highly active Pd/C catalyst.

  • Preparation: Dissolve the benzylated substrate in a 1:1 mixture of Methanol/Ethyl Acetate (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w relative to the substrate) under a stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Monitoring: Stir vigorously at room temperature under 1 atm of H₂. Monitor via TLC or LC-MS (typically 2-12 hours)[7].

  • Quench & Workup: Purge the flask with argon to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate to obtain the deprotected alcohol.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley.[Link]

  • Acyl Group Migration and Cleavage in Selectively Protected β-d-Galactopyranosides as Studied by NMR Spectroscopy and Kinetic Calculations. Journal of the American Chemical Society.[Link]

  • Acyl Protective Groups. Chem-Station Int. Ed.[Link]

  • Mechanism of Acyl Group Migration in Carbohydrates. Chemistry - A European Journal.[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.[Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. PMC.[Link]

Sources

Validation

Synthetic Strategies for 3-Bromo-5-hydroxybenzoic Acid Derivatives: A Cost-Benefit Analysis of Direct vs. Protected Acid Chloride Activation

In medicinal chemistry and multi-step active pharmaceutical ingredient (API) synthesis, 3-bromo-5-hydroxybenzoic acid serves as a highly versatile bifunctional building block. Its aryl bromide moiety is primed for pallad...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and multi-step active pharmaceutical ingredient (API) synthesis, 3-bromo-5-hydroxybenzoic acid serves as a highly versatile bifunctional building block. Its aryl bromide moiety is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck), while its carboxylic acid allows for the synthesis of diverse amides and esters.

Activation of the carboxylic acid to 3-bromo-5-hydroxybenzoyl chloride is a critical juncture in these workflows. However, the presence of an unprotected phenolic hydroxyl group on the same aromatic ring introduces a severe chemoselectivity challenge that forces chemists to weigh material costs against yield and purity.

The "Phenol Problem" and Mechanistic Causality

Converting the carboxylic acid to an acyl chloride using thionyl chloride ( SOCl2​ ) or oxalyl chloride ( (COCl)2​ ) generates a highly electrophilic intermediate. During the subsequent amidation step, a base is typically required to neutralize the HCl byproduct.

Herein lies the causality of the "phenol problem": If a standard tertiary amine base (like triethylamine) is used, it easily deprotonates the phenol (pKa ~9.0). The resulting phenoxide is a powerful nucleophile that aggressively attacks the acyl chloride of adjacent molecules. This triggers a cascade of intermolecular O-acylation, yielding intractable polyester oligomers rather than the desired amide ([1]).

To bypass this, drug development professionals must choose between two distinct synthetic strategies:

  • Direct Activation (Unprotected): Generating 3-bromo-5-hydroxybenzoyl chloride in situ and relying on kinetic control to favor N-acylation over O-acylation.

  • Protection-Deprotection (Protected): Masking the phenol prior to activation, ensuring absolute chemoselectivity at the expense of step count.

Cost-Benefit Analysis: Direct vs. Protected Pathways

Strategy A: Direct In-Situ Activation

This approach skips protecting groups entirely. To prevent oligomerization, the reaction strictly avoids strong bases. Instead, an excess of the reacting primary amine (which is more nucleophilic than the neutral phenol) is used to simultaneously act as the nucleophile and the acid scavenger ([2]).

  • Benefits: Maximum atom economy, reduced raw material costs, and a shorter synthetic timeline (2 steps vs. 4 steps).

  • Costs/Risks: Lower overall yields due to unavoidable side reactions. The crude product is often a complex mixture requiring labor-intensive flash chromatography, which drastically increases solvent consumption and limits scalability.

Strategy B: Protection-Deprotection (The Acetate Route)

This method temporarily masks the phenol as an acetate ester (forming 3-bromo-5-acetoxybenzoic acid) before acyl chloride generation.

  • Benefits: The protected acyl chloride (3-bromo-5-acetoxybenzoyl chloride) is highly stable and incapable of self-condensation. This allows for the use of standard bases ( Et3​N , DIPEA) and stoichiometric amine, resulting in near-quantitative amidation yields and highly scalable, clean reactions ([3]).

  • Costs/Risks: Adds two distinct steps (protection and deprotection) to the workflow. This increases the total processing time, requires additional reagents (acetic anhydride, K2​CO3​ ), and lowers the theoretical atom economy.

Quantitative Data Comparison

The following table summarizes the operational metrics for synthesizing a standard target (e.g., N-benzyl-3-bromo-5-hydroxybenzamide) using both strategies.

MetricStrategy A: Direct ActivationStrategy B: Acetate Protected
Total Synthetic Steps 2 (Activation, Amidation)4 (Protect, Activate, Amidate, Deprotect)
Overall Yield 45% – 55%75% – 85%
Atom Economy HighModerate
Relative Reagent Cost LowMedium
Purification Effort High (Flash Chromatography)Low (Crystallization / Extraction)
Scalability (>1 kg) Poor (Exothermic side-reactions)Excellent (Predictable kinetics)

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction progress without assuming theoretical yields.

Protocol A: Direct Synthesis via 3-Bromo-5-hydroxybenzoyl chloride

Causality Note: We use 2.5 equivalents of the primary amine. The excess amine acts as the HCl scavenger, keeping the reaction environment insufficiently basic to deprotonate the phenol, thereby kinetically favoring N-acylation.

  • Activation: In an oven-dried flask under nitrogen, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M). Add SOCl2​ (1.2 eq) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Heat the mixture to 65 °C for 2 hours. Validation: Quench a 10 µL aliquot in methanol; TLC (Hexane/EtOAc 1:1) should show complete conversion of the starting material to the corresponding methyl ester.

  • Concentration: Remove THF and excess SOCl2​ under reduced pressure. Re-dissolve the highly reactive crude 3-bromo-5-hydroxybenzoyl chloride in anhydrous THF and cool to 0 °C.

  • Amidation: Dropwise add the desired primary amine (2.5 eq) dissolved in THF. Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup: Quench with 1N aqueous HCl to neutralize excess amine. Extract with EtOAc. The organic layer will contain the product alongside O-acylated oligomers. Purify via silica gel chromatography.

Protocol B: Protected Synthesis via 3-Bromo-5-acetoxybenzoyl chloride

Causality Note: Acetate protection completely neutralizes the nucleophilicity of the oxygen, allowing for aggressive amidation conditions without the risk of oligomerization.

  • Protection: Suspend 3-bromo-5-hydroxybenzoic acid (1.0 eq) in dichloromethane (DCM). Add acetic anhydride (1.5 eq) and catalytic pyridine (0.1 eq). Stir at RT for 4 hours. Wash with 1N HCl and concentrate to yield 3-bromo-5-acetoxybenzoic acid.

  • Activation: Dissolve the protected acid in DCM. Add SOCl2​ (1.5 eq) and catalytic DMF. Stir at RT for 3 hours. Concentrate to yield 3-bromo-5-acetoxybenzoyl chloride.

  • Amidation: Dissolve the acyl chloride in DCM at 0 °C. Add the primary amine (1.1 eq) and triethylamine (1.5 eq). Stir for 2 hours. Validation: LC-MS will show a single major peak corresponding to the protected amide, confirming zero oligomerization.

  • Deprotection: Dissolve the crude protected amide in Methanol. Add K2​CO3​ (2.0 eq) and stir at RT for 2 hours to cleave the acetate group.

  • Workup: Acidify with 1N HCl, extract with EtOAc, and concentrate. The product typically crystallizes upon the addition of cold hexanes, bypassing the need for chromatography entirely ([3]).

Workflow Visualization

G SM 3-Bromo-5-hydroxybenzoic acid (Starting Material) Direct_AC 3-Bromo-5-hydroxybenzoyl chloride (Generated In Situ) SM->Direct_AC SOCl2, THF Prot_Acid 3-Bromo-5-acetoxybenzoic acid (Protection) SM->Prot_Acid Ac2O, Pyridine Direct_Target Target Amide (Yield: 45-55%) Direct_AC->Direct_Target Amine (2.5 eq) 0°C Byproducts Polyester Oligomers (Side Reactions) Direct_AC->Byproducts Base-catalyzed O-acylation Prot_AC 3-Bromo-5-acetoxybenzoyl chloride (Activation) Prot_Acid->Prot_AC SOCl2, DCM Prot_Amide Protected Amide (Amidation) Prot_AC->Prot_Amide Amine, Et3N Prot_Target Target Amide (Yield: 75-85%) Prot_Amide->Prot_Target K2CO3, MeOH (Deprotection)

Workflow comparing direct vs. protected activation of 3-Bromo-5-hydroxybenzoic acid.

References

  • Title: Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and evaluation of caffeic acid amides as antioxidants Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-hydroxybenzoyl chloride

Handling highly reactive intermediates like 3-Bromo-5-hydroxybenzoyl chloride (CAS: 1261672-71-2) requires moving beyond basic safety compliance into a deep understanding of chemical causality. As an application scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive intermediates like 3-Bromo-5-hydroxybenzoyl chloride (CAS: 1261672-71-2) requires moving beyond basic safety compliance into a deep understanding of chemical causality. As an application scientist, I frequently consult on the integration of such bifunctional building blocks into drug development workflows, particularly for synthesizing complex phenolic amides and esters 1[1].

This guide provides a self-validating system for managing the physicochemical hazards of this acyl chloride, ensuring both operator safety and synthetic integrity.

Physicochemical Hazard Profile & Causality

Understanding the why behind a hazard dictates the how of our safety protocols. 3-Bromo-5-hydroxybenzoyl chloride presents three distinct operational challenges:

  • Moisture Sensitivity & HCl Evolution: Acid chlorides undergo rapid, exothermic hydrolysis upon contact with water. This reaction cleaves the acyl-chlorine bond, releasing gaseous hydrogen chloride (HCl) 2[2]. This not only degrades your reagent into 3-bromo-5-hydroxybenzoic acid but also pressurizes sealed vessels and poses severe inhalation risks3[3].

  • Corrosivity & Lachrymatory Effects: The highly electrophilic carbonyl carbon reacts indiscriminately with nucleophiles, including the proteins and moisture in human mucous membranes, eyes, and skin. This causes instantaneous chemical burns and acts as a potent lachrymator4[4].

  • Bifunctional Instability: The presence of both an acyl chloride and a free phenolic hydroxyl group in the same molecule makes it prone to self-condensation (polymerization) if not stored under strictly anhydrous, cold conditions.

HazardLogic Moisture Atmospheric Moisture (H2O) Hydrolysis Exothermic Hydrolysis Moisture->Hydrolysis AcidChloride 3-Bromo-5-hydroxybenzoyl chloride AcidChloride->Hydrolysis HCl Hydrogen Chloride (HCl) Gas Hydrolysis->HCl Toxic/Corrosive Acid 3-Bromo-5-hydroxybenzoic acid Hydrolysis->Acid Reagent Degradation

Logical relationship of moisture-induced hydrolysis and resulting chemical hazards.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is non-negotiable. The following table summarizes the required PPE and the scientific rationale for each selection.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Heavy-duty Butyl Rubber or double-gloved Nitrile (min 8 mil).Acid chlorides rapidly permeate standard thin latex or nitrile. Butyl rubber provides superior resistance to both the acyl chloride and the halogenated solvents (e.g., DCM) typically used for its dissolution.
Eye/Face Protection Snug-fitting chemical safety goggles AND a full face shield.HCl gas and corrosive splashes cause irreversible corneal damage. A face shield prevents droplet impact, while goggles seal against lachrymatory vapors 5[5].
Body Protection Flame-retardant lab coat (e.g., Nomex) + Neoprene apron.Protects the operator against exothermic splashes during quenching or accidental hydrolysis events.
Respiratory Handled EXCLUSIVELY inside a certified Class II Type B2 fume hood.Prevents inhalation of HCl gas. If a spill occurs outside the hood, a full-face respirator with acid gas/organic vapor cartridges (e.g., NIOSH OV/AG) is mandatory 4[4].

Operational Workflow: Reaction Setup

When synthesizing amides or esters from 3-bromo-5-hydroxybenzoyl chloride 6[6], maintaining an anhydrous environment is critical. The following protocol ensures a self-validating, moisture-free setup.

Step-by-Step Methodology: Anhydrous Transfer and Amidation

  • Glassware Preparation: Flame-dry or oven-dry (150°C for >4 hours) a multi-neck round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen. Rationale: Eliminates surface-bound moisture that initiates premature hydrolysis.

  • Solvent Selection: Use strictly anhydrous solvents (e.g., dry DCM or THF, water content <50 ppm).

  • Reagent Transfer:

    • Equip the reagent bottle with a rubber septum.

    • Purge a gastight glass syringe with Argon three times.

    • Withdraw the required volume/mass of 3-bromo-5-hydroxybenzoyl chloride (if in solution) or transfer the solid rapidly in a nitrogen-purged glovebag.

  • Reaction Execution: Add the acid chloride dropwise to a pre-cooled (0°C) solution of your target amine and a non-nucleophilic base (e.g., Triethylamine or DIPEA) 6[6]. Rationale: The base neutralizes the generated HCl, driving the reaction forward, while the low temperature controls the exothermic amidation.

  • Monitoring (Self-Validation): Monitor via LC-MS by quenching analytical aliquots in dry methanol. Rationale: This intentionally forms the stable methyl ester, preventing the reactive acid chloride from degrading on the LC column and providing an accurate snapshot of reaction progress.

Workflow Start 1. Glassware Prep: Oven-dry & Argon Purge Transfer 2. Anhydrous Transfer: Syringe/Glovebox Start->Transfer Reaction 3. Dropwise Addition: 0°C with Amine & Base Transfer->Reaction Monitor 4. Reaction Monitoring: Quench Aliquot in MeOH Reaction->Monitor Quench 5. Global Quench: Cold Saturated NaHCO3 Monitor->Quench

Step-by-step experimental workflow for the anhydrous handling and reaction of the acid chloride.

Disposal & Quenching Plan

Never dispose of unreacted 3-bromo-5-hydroxybenzoyl chloride directly into a waste stream. It must be deliberately deactivated to prevent delayed pressurization of waste carboys.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a large beaker containing a 1:1 mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Dilution: Dilute the residual acid chloride or reaction mixture with a compatible, non-reactive solvent (e.g., THF or Acetone).

  • Addition: Slowly, dropwise, add the diluted acid chloride solution to the vigorously stirring ice/NaHCO₃ bath. Rationale: The ice controls the exothermic heat of hydrolysis, while the bicarbonate neutralizes the evolving HCl gas, preventing a sudden pressure spike or toxic vapor cloud.

  • Verification: Stir for 30-60 minutes. Check the pH of the aqueous layer; it should remain mildly basic (pH 8-9). If acidic, add more solid NaHCO₃.

  • Segregation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (dispose of as halogenated organic waste) and the aqueous layer (dispose of as basic aqueous waste containing brominated aromatics).

Emergency Response & Spill Mitigation

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water under a safety shower for at least 15 minutes. Do not apply neutralizing chemicals (like bicarbonate) directly to the skin, as the neutralization reaction is exothermic and will worsen the thermal burn. Seek immediate medical attention.

  • Fume Hood Spill: Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). Never use water on the raw spill. Carefully scoop the absorbed material into a polyethylene bucket using a non-sparking tool, transport it to a functioning fume hood, and proceed with the Quenching Protocol described above.

References

  • National Institutes of Health (PMC). Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile. Retrieved from[Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (6th Edition). VDOC.PUB. Retrieved from[Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (Hazards and Reactive Halides). VDOC.PUB. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

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3-Bromo-5-hydroxybenzoyl chloride
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